methyl 5-methoxy-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDOXBGJGKFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670311 | |
| Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-65-4 | |
| Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of methyl 5-methoxy-1H-indazole-3-carboxylate
An In-Depth Technical Guide to Methyl 5-methoxy-1H-indazole-3-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core structure, plausible synthetic pathways, characteristic analytical profile, and its established role as a pivotal building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to mimic the interactions of the native indole nucleus found in many biological signaling molecules.[1] This bioisosteric relationship has rendered indazole derivatives highly valuable in the design of kinase inhibitors, with several successfully commercialized drugs, such as Axitinib and Pazopanib, featuring this core structure.[1]
This compound (CAS No: 90915-65-4) is a key synthetic intermediate that combines three critical pharmacophoric elements:
-
The 1H-Indazole Core: Provides the fundamental rigid structure for interaction with protein active sites.[2]
-
The 3-Carboxylate Group: A versatile chemical handle that can be readily converted into amides, hydrazides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[3][4]
-
The 5-Methoxy Group: An electron-donating group that influences the electronic distribution of the aromatic system, often enhancing binding affinity and metabolic stability.
This guide will explore the synthesis and properties of this molecule, providing the foundational knowledge necessary for its effective application in research and development programs.
Molecular Structure and Physicochemical Properties
The foundational aspect of any chemical entity is its structure. This compound possesses a well-defined architecture that dictates its reactivity and biological function.
IUPAC Name: this compound[5] Molecular Formula: C₁₀H₁₀N₂O₃[6]
The structure consists of the bicyclic indazole system with a methoxy (-OCH₃) group attached at position 5 of the benzene ring and a methyl carboxylate (-COOCH₃) group at position 3 of the pyrazole ring.
Core Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the molecule.
| Property | Value | Source |
| CAS Number | 90915-65-4 | ChemicalBook[5] |
| Molecular Weight | 206.20 g/mol | ChemBK[6] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | ChemBK[6] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| SMILES | COC1=CC2=C(C=C1)NN=C2C(=O)OC | Derived from structure |
| InChI Key | RSERHJPLECECPR-UHFFFAOYSA-N | PubChem (for parent acid)[7] |
Synthesis and Mechanistic Rationale
The synthesis of 3-substituted indazoles is a well-trodden path in organic chemistry.[8] A highly effective and common strategy for producing 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of the corresponding indole, which serves as a key intermediate.[1] The resulting aldehyde can then be oxidized and esterified to yield the target compound.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient two-step synthetic protocol starting from the commercially available 5-methoxy-1H-indole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for indole-to-indazole conversion.[1]
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde (Intermediate)
-
Reaction Setup: To a stirred solution of 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid (10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.2 eq) in water (2 volumes) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The slow, cold addition of sodium nitrite in an acidic medium generates nitrous acid in situ. This electrophile attacks the electron-rich indole ring, initiating a cascade that leads to the opening of the pyrrole ring followed by cyclization to form the more stable indazole system.[1] This temperature control is critical to prevent undesired side reactions and decomposition of nitrous acid.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and extract three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield 5-methoxy-1H-indazole-3-carboxaldehyde as a solid.[1]
Step 2: Synthesis of this compound (Final Product)
-
Oxidation: Dissolve the intermediate aldehyde (1.0 eq) in a mixture of acetone and water. Add potassium permanganate (KMnO₄, 1.5 eq) portion-wise while maintaining the temperature below 20 °C. Stir until the purple color disappears.
-
Causality: KMnO₄ is a strong oxidizing agent that efficiently converts the aldehyde to a carboxylic acid. The reaction is typically exothermic and requires careful addition to control the temperature.
-
Esterification (Fischer-Speier): After quenching the excess oxidant and filtering the manganese dioxide, the crude carboxylic acid is isolated. Without extensive purification, dissolve it in methanol (20 volumes) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction Progression: Heat the mixture to reflux for 4-6 hours. The acidic conditions catalyze the nucleophilic attack of methanol on the protonated carboxyl group, driving the equilibrium towards the formation of the methyl ester.
-
Work-up and Purification: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Spectroscopic Characterization Profile
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Values | Rationale and Expected Features |
| ¹H NMR | δ ~13.5-14.0 (br s, 1H, N-H) | The acidic N-H proton of the indazole ring is typically broad and downfield.[1] |
| (DMSO-d₆) | δ ~7.5-7.7 (d, 1H, H-7) | Aromatic proton ortho to the fused ring junction. |
| δ ~7.4-7.5 (d, 1H, H-4) | Aromatic proton ortho to the methoxy group. | |
| δ ~7.0-7.2 (dd, 1H, H-6) | Aromatic proton showing coupling to both H-7 and H-4. | |
| δ ~3.9 (s, 3H, Ester -OCH₃) | Singlet for the methyl ester protons. | |
| δ ~3.8 (s, 3H, Ar-OCH₃) | Singlet for the aromatic methoxy protons.[1] | |
| ¹³C NMR | δ ~162-164 (C=O) | Carbonyl carbon of the ester group.[9] |
| (DMSO-d₆) | δ ~156-158 (C-5) | Aromatic carbon attached to the electron-donating methoxy group. |
| δ ~142-144 (C-3) | Carbon at position 3, attached to the ester. | |
| δ ~136-138 (C-7a) | Quaternary carbon at the ring junction. | |
| δ ~120-122 (C-7) | Aromatic CH carbon. | |
| δ ~118-120 (C-3a) | Quaternary carbon at the ring junction. | |
| δ ~112-114 (C-6) | Aromatic CH carbon. | |
| δ ~99-101 (C-4) | Aromatic CH carbon shielded by the methoxy group.[1] | |
| δ ~55-56 (Ar-OCH₃) | Carbon of the aromatic methoxy group.[1] | |
| δ ~52-53 (Ester -OCH₃) | Carbon of the methyl ester group.[9] | |
| Mass Spec | [M+H]⁺ = 207.0713 | Calculated for C₁₀H₁₁N₂O₃⁺ |
| (HRMS-ESI) | [M-H]⁻ = 205.0568 | Calculated for C₁₀H₉N₂O₃⁻ |
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic but rather a high-value starting material for building more complex drug candidates.[10] Its utility stems from the strategic placement of its functional groups, which allows for selective and diverse chemical modifications.
Role as a Kinase Inhibitor Scaffold
The primary application of indazole-based intermediates is in the synthesis of small-molecule kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.
The indazole core acts as an ATP-competitive hinge-binder. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a structural motif that is highly conserved.
Caption: Mechanism of ATP-competitive kinase inhibition by an indazole scaffold.
The methyl ester at the C-3 position is the key diversification point. It can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of amide derivatives. This "amide coupling" strategy is fundamental in medicinal chemistry to:
-
Explore Structure-Activity Relationships (SAR): Different amine fragments can be introduced to probe interactions with solvent-exposed regions of the kinase, enhancing potency and selectivity.
-
Optimize ADME Properties: The properties of the amide side chain can be tuned to improve solubility, cell permeability, and metabolic stability.
The methoxy group at C-5 often occupies a hydrophobic pocket and can contribute favorably to the binding energy of the molecule.
Conclusion
This compound is a strategically designed chemical intermediate that embodies the principles of modern drug discovery. Its structure is optimized for both biological relevance, through the privileged indazole scaffold, and synthetic versatility, via its reactive carboxylate handle. Understanding its synthesis, characterization, and the mechanistic rationale for its use provides researchers with the necessary knowledge to leverage this powerful building block in the creation of next-generation targeted therapies, particularly in the field of oncology and inflammation.
References
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Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(4), 1591-1597. [Link]
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Leadsynbio. Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. [Link]
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Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12735-12743. [Link]
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An In-depth Technical Guide to Methyl 5-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxy-1H-indazole-3-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is a recognized "privileged scaffold." This designation stems from the indazole motif's ability to interact with a diverse range of biological targets, making it a valuable building block in the design of novel therapeutic agents.
The strategic placement of a methoxy group at the 5-position and a methyl carboxylate group at the 3-position of the indazole ring system endows this molecule with specific physicochemical properties that enhance its utility as a synthetic intermediate. Notably, the methoxy group can improve a molecule's solubility and bioavailability, crucial parameters in drug development. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of this compound, offering valuable insights for researchers engaged in the synthesis and evaluation of new chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 90915-65-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Appearance | Light yellow powder | - |
| Melting Point | While the exact melting point is not readily available in the literature, a structurally similar compound, methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate, has a reported melting point of 173–175 °C. This suggests that the title compound will also be a solid with a relatively high melting point. | [2] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | Inferred from general properties of similar organic molecules. |
| Purity | Commercially available with a purity of ≥ 97% (as determined by HPLC). | - |
| Storage | Recommended to be stored at 0-8°C to ensure long-term stability. | - |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process: the formation of the indazole-3-carboxylic acid precursor followed by its esterification.
Part 1: Synthesis of 5-methoxy-1H-indazole-3-carboxylic acid
A common and effective method for the synthesis of the carboxylic acid precursor involves the ring rearrangement of a substituted isatin. The following protocol is adapted from a procedure for the synthesis of the analogous 6-methoxy-1H-indazole-3-carboxylic acid.[3]
Experimental Protocol:
-
Isatin Ring Opening: In a round-bottom flask, suspend 5-methoxyisatin in a 1 N aqueous solution of sodium hydroxide. Heat the mixture to 50°C for approximately 30 minutes, during which the initial suspension should dissolve to form a clear, deeply colored solution. Allow the solution to cool to room temperature and stir for an additional hour.
-
Diazotization: Cool the reaction mixture to 0°C in an ice bath. Separately, prepare a solution of sodium nitrite in water and cool it to 0°C. Add the cold sodium nitrite solution to the reaction mixture. This resulting solution is then added slowly, via a submerged pipette, to a vigorously stirred, pre-cooled (0°C) aqueous solution of sulfuric acid. Maintain the temperature at 0°C throughout the addition and for a further 30 minutes after the addition is complete.
-
Reductive Cyclization: Prepare a cold (0°C) solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0°C. Stir the reaction for an additional hour.
-
Isolation and Purification: The product will precipitate out of the solution as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is often of sufficient purity for the next step. If necessary, further purification can be achieved by recrystallization from acetic acid.
Causality and Mechanistic Considerations:
The synthesis of the indazole ring from isatin is a classic example of a ring-transformation reaction. The initial treatment with sodium hydroxide opens the lactam ring of the isatin to form the sodium salt of an isatinic acid. Subsequent diazotization of the aniline-like nitrogen with sodium nitrite in an acidic medium, followed by a tin(II) chloride-mediated reductive cyclization, leads to the formation of the indazole ring system.
Caption: Synthetic pathway for 5-methoxy-1H-indazole-3-carboxylic acid.
Part 2: Esterification to this compound
The conversion of the carboxylic acid to its corresponding methyl ester is a standard esterification reaction. A common and effective method utilizes thionyl chloride in methanol.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-1H-indazole-3-carboxylic acid in methanol at 0°C.
-
Reagent Addition: Slowly and carefully add thionyl chloride dropwise to the cooled solution. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and thionyl chloride. Neutralize the crude product by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound as a white to light yellow solid.
Causality and Mechanistic Considerations:
This esterification proceeds via a well-established mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The activated carbonyl group is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester with the liberation of sulfur dioxide and hydrogen chloride.
Caption: Workflow for the esterification of the carboxylic acid precursor.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For comparison, the ¹H NMR spectrum of methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate in CDCl₃ shows signals at δ 7.64 (d, J = 2.4 Hz, 1H), 7.60 (d, J = 8.9 Hz, 2H), 7.51 (d, J = 9.2 Hz, 1H), 7.11 (dd, J = 9.2, 2.4 Hz, 1H), 7.05 (d, J = 9.0 Hz, 2H), 4.05 (s, 3H), 3.93 (s, 3H), and 3.88 (s, 3H).[2] The spectrum of the title compound would be simpler due to the absence of the N-substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. The ¹³C NMR spectrum of methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate in CDCl₃ shows signals at δ 163.4, 159.3, 156.8, 125.3, 120.0, 114.6, 111.9, 100.8, 55.8, 55.6, and 52.0 ppm.[2]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₀H₁₀N₂O₃ would be approximately 207.0719.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole ring, C=O stretching for the ester carbonyl group, and C-O stretching for the ether and ester functionalities.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous indazole-containing compounds having been developed as potent and selective inhibitors of various protein kinases.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
This compound serves as a key intermediate in the synthesis of these kinase inhibitors.[6] The ester functionality at the 3-position provides a convenient handle for further chemical modifications, such as amidation, to introduce diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The 5-methoxy group, as previously mentioned, can positively influence the pharmacokinetic properties of the final drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related compounds, such as 5-methoxy-1H-indazole-3-carboxylic acid.[7]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[7]
-
Eye Irritation: May cause serious eye irritation.[7]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of accidental exposure, seek immediate medical attention and consult the available safety data for related compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic functionalization provides a platform for the development of novel therapeutic agents, most notably kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in a research setting. As the quest for new and improved medicines continues, the importance of key intermediates like this compound in enabling these discoveries will undoubtedly persist.
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5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191. PubChem. (URL: [Link])
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5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. PubChem. (URL: [Link])
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An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. (URL: [Link])
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. (URL: [Link])
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- Methyl 1H-indole-3-carboxyl
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])
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ISSN 0975-413X 365 An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica. (URL: [Link])
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. (URL: [Link])
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Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. (URL: [Link])
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. (URL: [Link])
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methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem. (URL: [Link])
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Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. ResearchGate. (URL: [Link])
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. (URL: [Link])
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Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. (URL: [Link])
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The Indazole Scaffold: A Bioisosteric Blueprint for Overcoming Indole's Limitations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, embedded in a multitude of natural products and synthetic drugs. However, its inherent metabolic liabilities and specific physicochemical properties often present significant hurdles in drug development. This technical guide explores the strategic deployment of the indazole scaffold as a bioisosteric replacement for indole. By dissecting the nuanced structural and electronic differences between these two bicyclic heterocycles, we illuminate the rationale behind this increasingly prevalent molecular substitution. Through detailed case studies, comparative data analysis, and practical synthetic protocols, this guide serves as a comprehensive resource for scientists seeking to leverage the indazole motif to engineer drug candidates with superior pharmacological profiles.
The Principle of Bioisosterism: Beyond Structural Mimicry
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The goal is not merely to create a structural analogue but to fine-tune properties such as potency, selectivity, metabolic stability, and oral bioavailability. The substitution of indole with indazole is a classic example of non-classical bioisosterism, where a nitrogen atom is repositioned within the five-membered ring, fundamentally altering the electronic landscape while preserving the overall bicyclic architecture.
Indole: The Privileged but Problematic Scaffold
The indole ring is a frequent pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. However, its metabolic Achilles' heel is the electron-rich pyrrole ring, particularly the C2 and C3 positions, which are susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance, the formation of reactive metabolites, and potential toxicity, complicating the path to clinical success.
Indazole: A Strategic Alternative
Indazole, or benzopyrazole, emerges as a compelling bioisostere for indole. It consists of a benzene ring fused to a pyrazole ring. This seemingly subtle change—the introduction of a second nitrogen atom in the five-membered ring—has profound implications for the molecule's properties and its interactions with biological targets.
A Tale of Two Rings: Comparative Physicochemical Properties
The decision to replace an indole with an indazole is driven by the distinct physicochemical properties each scaffold imparts. These differences, though subtle, can translate into significant pharmacological advantages.
Structure, Tautomerism, and Aromaticity
Indazole exists in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. The position of the N-H proton influences the molecule's hydrogen bonding capabilities and its overall electronic distribution. Both tautomers are aromatic, possessing a stable 10 π-electron system.
Caption: Structural comparison of Indole and 1H-Indazole.
Acidity, Basicity, and Hydrogen Bonding
The additional nitrogen atom in the indazole ring significantly alters its electronic properties compared to indole.
-
Acidity and Basicity: Indazole is a weaker base (pKa of protonated form ≈ 1.31) but a stronger acid (pKa ≈ 13.86) than indole (pKa of N-H ≈ 17). This is due to the electron-withdrawing effect of the second nitrogen atom, which stabilizes the indazolate anion.
-
Hydrogen Bonding: Both indole and indazole are capable hydrogen bond donors via their N-H group. However, indazole also possesses a pyridinic nitrogen atom (N2 in 1H-indazole) that can act as a hydrogen bond acceptor. This dual donor-acceptor character provides additional opportunities for interaction with biological targets, potentially leading to enhanced binding affinity and selectivity. Indazoles tend to be stronger hydrogen bond donors than indoles.
Dipole Moment and Lipophilicity
-
Dipole Moment: The dipole moment of 1H-indazole is generally lower than that of 2H-indazole. The precise dipole moment can influence a molecule's solubility and its ability to cross cell membranes.
-
Lipophilicity (LogP): The LogP values of indole and indazole are comparable, suggesting that this bioisosteric replacement does not drastically alter the overall lipophilicity of a molecule. This is a crucial factor in maintaining a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Indole | Indazole | Reference |
| Formula | C₈H₇N | C₇H₆N₂ | |
| pKa (N-H acidity) | ~17 | ~13.86 | |
| pKa (basicity) | ~ -3.6 (C3 protonation) | ~1.31 | |
| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (N2) | |
| Dipole Moment (1H-tautomer) | ~2.1 D | ~1.6 D |
Table 1: Comparative Physicochemical Properties of Indole and Indazole.
The Indazole Advantage in Medicinal Chemistry: Case Studies
The strategic replacement of an indole with an indazole has led to the development of several successful drugs with improved pharmacological properties.
Pazopanib: A Kinase Inhibitor for Renal Cell Carcinoma
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure features a 2,3-dimethyl-2H-indazole moiety. The indazole core in Pazopanib serves as a crucial pharmacophore, engaging in key interactions within the ATP-binding pocket of various kinases, including VEGFR. The substitution of a potential indole precursor with the indazole scaffold likely contributes to its metabolic stability and unique kinase inhibitory profile.
Niraparib: A PARP Inhibitor for Ovarian Cancer
Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. The molecule contains a 1H-indazole ring. In this case, the indazole N-H acts as a hydrogen bond donor, a critical interaction for binding to the PARP enzyme. The use of the indazole scaffold was a deliberate design choice to optimize potency and selectivity.
Axitinib: Another Kinase Inhibitor Employing the Indazole Scaffold
Axitinib (Inlyta®) is another kinase inhibitor, primarily targeting VEGFR, used in the treatment of advanced renal cell carcinoma. The central scaffold of Axitinib is an N-methyl-1H-indazole. The indazole ring plays a pivotal role in anchoring the molecule within the kinase hinge region through hydrogen bonding.
Synthetic Strategies for Indazole Scaffolds
A variety of synthetic methods have been developed for the construction of the indazole ring system. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Approaches
-
Jacobson Indazole Synthesis: This classical method involves the cyclization of 2-hydrazinylbenzoic acids.
-
Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from the reaction of nitrosobenzenes with enamines.
-
Palladium-Catalyzed C-H Amination: More modern approaches utilize transition metal catalysis to effect the intramolecular amination of hydrazones, offering a more versatile and efficient route to substituted indazoles.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an aryne, providing a powerful tool for the synthesis of a wide range of indazole derivatives.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
This protocol provides a general procedure for the synthesis of 1H-indazoles from o-halophenyl hydrazones, a common and efficient method.
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of the desired o-halobenzaldehyde (1.0 eq) in ethanol (0.2 M), add the corresponding hydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure hydrazone.
Step 2: Palladium-Catalyzed Cyclization
-
To a sealed tube, add the hydrazone (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as toluene or dioxane (0.1 M).
-
Degas the reaction mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 1H-indazole.
Caption: A generalized workflow for the synthesis of 1H-indazoles.
Biological Evaluation of Indazole Derivatives
The biological activity of newly synthesized indazole derivatives is typically assessed using a battery of in vitro and in vivo assays tailored to the specific therapeutic target.
In Vitro Assays: A General Protocol for Kinase Inhibition
This protocol outlines a general method for evaluating the inhibitory activity of indazole compounds against a target kinase.
Step 1: Reagents and Materials
-
Recombinant kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT).
-
Test compounds (indazole derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
Step 2: Assay Procedure
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the microplate.
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
Step 3: Data Analysis
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Literature Review on the Discovery of Indazole-Based Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The indazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases have established it as a "privileged" structure. This guide provides an in-depth review of the discovery and development of indazole-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of indazole-kinase interactions, explore critical discovery strategies such as fragment-based and structure-based design, and present detailed case studies on major kinase targets, including VEGFR, AXL, Aurora, and MAPK pathway kinases. The narrative emphasizes the causality behind experimental choices, provides detailed protocols for key assays, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Rise of a Privileged Scaffold
Protein kinases are fundamental regulators of cellular signaling, controlling processes such as growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention. The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms, shifting from cytotoxic chemotherapy to targeted molecular therapies.
Within this landscape, the indazole core has proven to be a remarkably versatile and effective pharmacophore.[2][3] Several commercially successful and FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, are built upon an indazole framework, attesting to its clinical significance.[2][3][4][5] This guide will dissect the journey of these molecules, from initial discovery to preclinical validation, offering field-proven insights into why this scaffold is so successful and how it can be systematically optimized.
The Indazole Scaffold: A Master Key for the Kinase ATP Pocket
The success of the indazole ring system stems from its ability to act as a bioisostere of the adenine base in ATP, allowing it to anchor inhibitors into the hinge region of the kinase ATP-binding site. This region forms a hydrogen-bonding pattern with the incoming ATP, and indazole derivatives are exquisitely designed to mimic this interaction.
Typically, the N1 nitrogen of the indazole ring acts as a hydrogen bond acceptor, while the N2-H group acts as a hydrogen bond donor. This dual interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the pocket to achieve high potency and, with further modification, selectivity.
Caption: General binding mode of an indazole inhibitor in the kinase ATP pocket.
Core Discovery Strategies: From Fragment to Potent Lead
The identification of novel indazole-based kinase inhibitors relies on a combination of strategic screening, rational design, and iterative optimization.
Fragment-Based Lead Discovery (FBLD)
FBLD has emerged as a powerful alternative to traditional high-throughput screening (HTS). It begins by screening low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency. These initial "hits" are then grown or linked to build a potent lead compound. This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.
A notable example is the discovery of a novel series of indazole-based AXL kinase inhibitors.[6] AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance.[7][8]
-
Initial Screen: A library of fragments is screened at a high concentration against the AXL kinase domain. The indazole fragment is identified as a hit.[6]
-
Hit Validation & Expansion: The initial hit is validated. An in-house library of related indazole fragments is then screened to rapidly identify analogs with improved potency.[6]
-
Structure-Guided Growth: X-ray crystallography is used to determine the binding mode of the fragment hit. This structural information, often in combination with computational docking studies, reveals vectors for chemical elaboration. The goal is to extend the fragment into adjacent pockets to form additional favorable interactions.[6]
-
Iterative Optimization: A cycle of chemical synthesis and biological testing is initiated. Structure-activity relationships (SAR) are established to guide the design of more potent and selective compounds. For instance, adding specific moieties via Suzuki-Myaura coupling at the 3-position of the indazole can be used to target specific residues in the kinase domain.[7]
-
Lead Optimization: The most promising compounds are further profiled for pharmacokinetic properties (ADMET) to ensure they are suitable for in vivo studies.
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Foreword: The Indazole-3-Carboxylate Ester as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Fundamental Chemical Properties of Indazole-3-Carboxylate Esters
The indazole scaffold is a privileged bicyclic heterocycle that serves as a core structural motif in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in drug discovery, particularly in the development of kinase inhibitors for oncology.[3] Within this important class of compounds, indazole-3-carboxylate esters represent a critical and versatile intermediate. They are not merely synthetic precursors; their fundamental chemical properties dictate the feasibility, efficiency, and outcome of synthetic routes toward complex, biologically active molecules.[4][5]
This guide provides an in-depth exploration of the core chemical principles governing indazole-3-carboxylate esters. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights into their synthesis, reactivity, and characterization. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with a robust and trustworthy framework for manipulating this essential chemical entity.
Synthesis of the Indazole-3-Carboxylate Ester Core
The construction of the indazole-3-carboxylate ester scaffold is typically achieved through two primary strategies: direct esterification of the corresponding carboxylic acid or through cyclization reactions that form the indazole ring system with the ester moiety pre-installed.
Fischer Esterification of Indazole-3-Carboxylic Acid
The most direct and common method is the acid-catalyzed esterification of commercially available indazole-3-carboxylic acid.[6] This reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, allowing for nucleophilic attack by the alcohol.
Experimental Protocol: Synthesis of Methyl 1H-indazole-3-carboxylate [6]
-
Setup: To a round-bottom flask, add indazole-3-carboxylic acid (1.0 eq), methanol (approx. 20 mL per gram of acid), and a catalytic amount of a strong acid like methanesulfonic acid (0.05 eq) or sulfuric acid.
-
Reaction: Heat the stirred mixture to reflux for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Dilute the residue with an organic solvent like methylene chloride or ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. An excess of bicarbonate solution is used to ensure complete neutralization, after which the layers are separated.[6]
-
Isolation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or silica gel chromatography to afford the pure methyl indazole-3-carboxylate.[6][7]
Cycloaddition and Cyclization Strategies
Alternative methods often involve forming the indazole ring from acyclic precursors. For instance, aryne cycloaddition reactions can be employed to generate the scaffold.[3] Another established route involves the diazotization of o-aminophenylacetic acid derivatives, which cyclize to form the indazole-3-carboxylic acid or its esters in a single step.[8] While often more complex, these methods are valuable for creating substituted indazoles that are not readily accessible from standard starting materials.
Caption: Reaction conditions dictate N-alkylation regioselectivity.
Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [9]
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction & Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the pure N1-alkylated product.
Ester Hydrolysis (Saponification)
The conversion of the ester back to the more polar carboxylic acid is a fundamental transformation, often required for subsequent amide coupling reactions or for modulating the physicochemical properties of a final compound. This is typically achieved through base-mediated hydrolysis, or saponification. [10] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. [10][11]This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide drives the reaction to completion. [11]
Caption: Reversible transformation between ester and carboxylic acid.
Amide Bond Formation
Indazole-3-carboxamides are another class of compounds with significant biological activity. [12]While they can be formed by coupling the corresponding carboxylic acid with an amine using coupling reagents, they can also be synthesized directly from the ester. This is typically achieved by heating the ester with a desired amine, sometimes with a catalyst, in a process known as aminolysis. This reaction is particularly effective for more nucleophilic amines.
Applications in Drug Discovery and Development
Indazole-3-carboxylate esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active agents.
-
Oncology: Many kinase inhibitors feature the N-alkylated indazole scaffold. The ester provides a convenient handle for elaboration into amides or other functional groups that can form critical interactions within the ATP-binding pocket of kinases. [13]* Synthetic Cannabinoids: This scaffold is central to many synthetic cannabinoids. [14]The synthesis often starts with methyl indazole-3-carboxylate, which is N-alkylated and then converted to a carboxamide or ketone to produce the final active compound. [1][15][16]The development of robust, regioselective alkylation protocols is therefore crucial for producing these compounds and their metabolites for forensic and toxicological analysis. [15]* Other Therapeutic Areas: The versatility of the indazole core means derivatives are explored for anti-inflammatory, neuroprotective, and other therapeutic applications, with the 3-carboxylate ester serving as a key building block. [13]
Conclusion
Indazole-3-carboxylate esters are far more than simple synthetic intermediates; they are enabling building blocks whose chemical behavior is central to the successful development of complex molecules. A thorough understanding of their synthesis, reactivity—particularly the nuances of N-alkylation regioselectivity—and spectroscopic properties is essential for any researcher working in medicinal chemistry. The ability to control the functionalization of this scaffold through the rational selection of reagents and conditions, as outlined in this guide, provides a powerful tool for accelerating the discovery and development of next-generation therapeutics.
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2021). ResearchGate. [Link]
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]
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1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. [Link]
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What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]
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Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973). Australian Journal of Chemistry. [Link]
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Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973). ResearchGate. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2021). National Institutes of Health. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. (2021). ScienceDirect. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2014). ResearchGate. [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). National Institutes of Health. [Link]
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Highly Efficient Synthesis Of 1H-Indazole-3-Carboxylic Acid Derivatives Via Diazotization Reaction. (2022). Globe Thesis. [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. [Link]
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methyl 1H-indazole-3-carboxylate. (n.d.). PubChem. [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. (2008). National Institutes of Health. [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). ResearchGate. [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. (2008). ResearchGate. [Link]
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The Crucial Role of Indazole-3-carboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Indazole-3-carboxylic acid. (n.d.). PubChem. [Link]
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Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). National Institutes of Health. [Link]
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mechanism of ester hydrolysis. (2019). YouTube. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. [Link]
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Ester hydrolysis. (n.d.). Wikipedia. [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
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Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen. [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2021). DiVA portal. [Link]
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Indazole-3-carboxylic acid. (n.d.). Chemsrc. [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Institutes of Health. [Link]
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Topic: Key Intermediates for the Synthesis of 3-Substituted Indazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding interactions have established it as a "privileged scaffold," capable of binding to a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into blockbuster drugs for treating complex diseases, including cancer (e.g., Niraparib, Pazopanib) and various inflammatory conditions.[2][3]
The substitution pattern on the indazole core is critical to its pharmacological activity, with the 3-position being a particularly strategic site for modification. Introducing diverse functional groups at this position allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. However, the direct and efficient synthesis of structurally diverse 3-substituted indazoles remains a significant challenge.[4]
This technical guide moves beyond a simple survey of named reactions. As a senior application scientist, my objective is to provide a strategic overview focused on the key chemical intermediates that serve as central hubs for the synthesis of diverse libraries of 3-substituted indazoles. By understanding the synthesis and reactivity of these core building blocks, researchers can more effectively design and execute synthetic campaigns, accelerating the drug discovery process. We will explore the causality behind experimental choices, present validated protocols, and provide a comparative analysis to guide your synthetic strategy.
Chapter 1: 3-Haloindazoles: The Workhorse for Late-Stage Diversification
3-Haloindazoles, particularly 3-iodo- and 3-bromoindazoles, are arguably the most valuable intermediates for creating diverse arrays of 3-substituted analogues. Their utility stems from their exceptional versatility in transition-metal-catalyzed cross-coupling reactions, which allows for the late-stage introduction of carbon, nitrogen, and oxygen-based substituents with a high degree of predictability and functional group tolerance.
Causality Behind the Choice: The selection of 3-haloindazoles is strategic for library synthesis. The C-X bond (where X = I, Br) provides a reliable synthetic handle that is often unreactive under conditions used to modify other parts of the molecule. This enables a convergent synthetic strategy where a common halo-indazole core can be prepared on a large scale and then diversified in the final steps, a highly efficient approach in drug discovery.
Synthesis of 3-Haloindazoles
A common and reliable method to access 3-bromoindazoles involves the diazotization of 2-amino-benzaldehydes or ketones, followed by cyclization. A more direct approach involves the dianion of 1H-indazole, which can be halogenated.[5]
Application in Cross-Coupling Reactions
The true power of 3-haloindazoles is realized in their application as coupling partners. Below is a summary of the most critical transformations.
| Coupling Reaction | Reagents/Catalyst System | Bond Formed (C-3) | Typical Application | Reference |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl) | Introduction of substituted phenyl, pyridyl, and other aromatic rings. | [6] |
| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | C-C (Alkynyl) | Installation of linear alkynyl groups, which can serve as handles for further chemistry (e.g., Click chemistry). | [7] |
| Buchwald-Hartwig | Primary/secondary amines, amides, carbamates, Pd catalyst with specialized phosphine ligands (e.g., Xantphos, BINAP), base (e.g., NaOtBu) | C-N | Direct amination to form 3-aminoindazoles, a key pharmacophore. | [4] |
| Heck | Alkenes, Pd catalyst, base | C-C (Alkenyl) | Formation of styrenyl-type derivatives. | [6] |
| Stille | Organostannanes (e.g., Aryl-SnBu₃), Pd catalyst | C-C (Aryl/Alkenyl) | Alternative to Suzuki coupling, useful for specific substrates. | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for the synthesis of a 3-aryl-1H-indazole from a 3-bromo-1H-indazole intermediate.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.
Visualization: Cross-Coupling Workflow
The following diagram illustrates the central role of 3-haloindazoles in a typical drug discovery workflow.
Caption: Workflow for diversifying a 3-haloindazole core.
Chapter 2: Indazole-3-Carboxylic Acids as Versatile Hubs
Indazole-3-carboxylic acid and its corresponding esters are another class of paramount intermediates.[8] They provide a robust entry point for installing a variety of functional groups through well-established carboxylate chemistry, most notably amide bond formation.
Causality Behind the Choice: The carboxylic acid group is exceptionally useful because it can be converted into a wide range of other functionalities. Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the exploration of chemical space by introducing diverse amine building blocks. Furthermore, the synthesis of the indazole-3-carboxylic acid intermediate is scalable and often starts from readily available materials.[9]
Synthesis of Indazole-3-Carboxylic Acid
A common laboratory-scale synthesis involves the protection of the indazole N-H (e.g., with SEM-Cl), followed by directed ortho-metalation with a strong base like n-butyllithium, and subsequent quenching with carbon dioxide gas.[9] Esterification is typically straightforward, using an alcohol under acidic conditions.[10] A recent method has also demonstrated the utility of using the acid directly for N1-alkylation, which offers improved regioselectivity over starting with the ester.[11]
Application in Amide Coupling
The primary use of indazole-3-carboxylic acid is as a substrate for amide coupling to produce indazole-3-carboxamides. This transformation is crucial for generating compounds that can act as hydrogen bond donors and acceptors, critical for target engagement.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method for coupling indazole-3-carboxylic acid with a primary or secondary amine.
Step-by-Step Methodology:
-
Initial Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the coupling agent HATU (1.1 equiv), followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether to remove residual reagents.
-
Purification: If necessary, recrystallize the solid from a suitable solvent (e.g., Ethanol/DMF) or purify by flash column chromatography to obtain the pure indazole-3-carboxamide.[8]
Chapter 3: Modern Direct Syntheses via Reactive Intermediates
While the functionalization of pre-formed indazole rings is a powerful strategy, modern organic synthesis has also delivered elegant methods for constructing the 3-substituted indazole core in a single, convergent step. These reactions often proceed through highly reactive intermediates like arynes and diazo compounds.
Causality Behind the Choice: These methods are highly efficient as they build complexity rapidly. The [3+2] cycloaddition between an aryne and a diazo compound, for example, forms the indazole ring and installs the C-3 substituent simultaneously. This approach can provide access to substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.
The Aryne/Diazo Cycloaddition Pathway
A prominent example is the reaction between arynes and N-tosylhydrazones.[12] In this process, the N-tosylhydrazone serves as a precursor to a diazo compound in situ. This highly reactive diazo species then undergoes a 1,3-dipolar cycloaddition with an aryne, which is itself generated in situ from an o-(trimethylsilyl)aryl triflate.[4][12]
Mechanistic Insight: The reaction's success hinges on the controlled, sequential generation of two transient intermediates. The base first deprotonates the N-tosylhydrazone, leading to the elimination of p-toluenesulfinate and formation of the diazo compound. Simultaneously, a fluoride source (like CsF) attacks the silyl group of the aryne precursor, triggering the elimination of triflate and formation of the aryne. These two reactive species then combine in a pericyclic reaction to form the indazole ring.
Visualization: Aryne Cycloaddition Mechanism
The diagram below outlines the key steps in this powerful transformation.
Caption: Mechanism of 3-substituted indazole synthesis via aryne cycloaddition.
Chapter 4: Comparative Analysis and Strategic Selection
Choosing the right intermediate is critical and depends on the project's goals, such as the desired diversity, scale, and available starting materials.
| Intermediate Class | Primary Advantage | Primary Disadvantage | Best Suited For... |
| 3-Haloindazoles | Unmatched versatility for late-stage diversification via robust cross-coupling reactions. | Requires multi-step synthesis of the core; transition metals can be costly and require removal. | Library synthesis and Structure-Activity Relationship (SAR) studies where many analogues are needed from a common core. |
| Indazole-3-Carboxylic Acids | Excellent for creating amide libraries; the carboxyl group is a versatile synthetic handle. | Scope is limited to chemistry of the carboxyl group; decarboxylation can be a competing side reaction under harsh conditions. | Exploring SAR around a key hydrogen-bonding interaction site; prodrug strategies. |
| Reactive Intermediates (e.g., Arynes) | High step economy; builds the substituted core in a single step. | Substrate scope can be limited by the stability of precursors; generation of reactive intermediates requires careful control. | Rapid access to novel scaffolds; situations where functionalization of a pre-formed ring is problematic. |
Conclusion and Future Outlook
The synthesis of 3-substituted indazoles has evolved significantly, moving from classical cyclization methods to highly sophisticated strategies centered around key intermediates. 3-Haloindazoles and indazole-3-carboxylic acids remain the foundational pillars for most drug discovery programs due to their reliability and versatility. Concurrently, modern methods involving C-H activation and reactive intermediates like arynes are continuously expanding the toolkit, enabling chemists to access novel chemical space with greater efficiency.[2][13]
For the modern medicinal chemist, a successful strategy lies not in mastering a single method, but in understanding the strengths and limitations of each key intermediate. By strategically selecting the right building block, researchers can navigate the complex synthetic landscape more effectively, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.
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Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
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Patil, S. A., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. The Journal of Organic Chemistry, 83(15), 7771–7781. [Link]
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Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Physicochemical Properties of 5-Methoxy-1H-indazole-3-carboxylic Acid: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract: 5-Methoxy-1H-indazole-3-carboxylic acid is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of complex therapeutic agents, particularly in oncology and neurology.[1] Its unique molecular architecture, featuring the indazole heterocycle, a carboxylic acid moiety, and a methoxy group, imparts specific physicochemical characteristics that are critical for its reactivity, formulation, and the pharmacokinetic profile of its derivatives. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to empower researchers in drug discovery and development. We will delve into the compound's identity, core physical properties, and the experimental protocols necessary for its thorough characterization.
Chemical Identity and Core Properties
Accurate identification and knowledge of fundamental properties are the bedrock of all subsequent research and development activities. 5-Methoxy-1H-indazole-3-carboxylic acid is a light brown to yellow solid at room temperature.[1]
Chemical Structure:
Caption: Chemical structure of 5-methoxy-1H-indazole-3-carboxylic acid.
The table below summarizes its key identifiers and computed physicochemical properties, which are crucial for database searches, regulatory submissions, and predictive modeling of its behavior.
| Property | Value | Source |
| IUPAC Name | 5-methoxy-1H-indazole-3-carboxylic acid | [2] |
| CAS Number | 90417-53-1 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₃ | [1][2][4] |
| Molecular Weight | 192.17 g/mol | [1][2][5] |
| Appearance | Light brown to yellow solid | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Boiling Point | 467.6 ± 45.0 °C at 760 mmHg | [5] |
| Flash Point | 236.6 ± 23.2 °C | [5] |
| Polar Surface Area | 75.2 Ų | [2] |
| XLogP3 | 1.4 | [2][5] |
| Storage | 2-8°C, protect from light | [6] |
Solubility, Dissociation, and Lipophilicity
The interplay between aqueous solubility (driven by polar groups like the carboxylic acid) and lipophilicity (driven by the aromatic indazole core) is fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa (Acid Dissociation Constant): The carboxylic acid moiety is the primary acidic center. Its pKa value dictates the extent of ionization at a given pH. This is critical for solubility in aqueous buffers and for predicting how the molecule will interact with biological membranes and protein binding pockets. While a specific experimental pKa is not reported in the provided sources, it is expected to be in the range of 3-5, typical for aromatic carboxylic acids.
-
LogP (Partition Coefficient): The experimental XLogP3 value of 1.4 suggests a balanced hydrophilic-lipophilic character.[2][5] This moderate lipophilicity is often a desirable trait in drug candidates, facilitating membrane permeability without causing excessive non-specific binding or poor aqueous solubility.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
Causality: This protocol is designed to provide a rapid assessment of a compound's solubility in a buffered aqueous solution, mimicking physiological pH. Nephelometry measures the light scattered by undissolved particles, providing a sensitive endpoint for precipitation. This is a high-throughput method essential for early-stage drug discovery.
-
Preparation: Prepare a 10 mM stock solution of 5-methoxy-1H-indazole-3-carboxylic acid in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Add the PBS buffer to the wells containing the DMSO solutions, typically at a 1:100 DMSO to buffer ratio to minimize solvent effects.
-
Incubation: Shake the plate for 2 hours at room temperature to allow the system to reach equilibrium.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Analytical Characterization
A robust suite of analytical methods is required to confirm the identity, purity, and stability of 5-methoxy-1H-indazole-3-carboxylic acid. The following sections detail the core techniques and expected outcomes.
Chromatographic Analysis: Purity Assessment by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A stability-indicating method, like the one described for a related compound, is designed to separate the main component from any potential impurities, including synthetic precursors and degradation products.[7] UV detection is suitable due to the chromophoric nature of the indazole ring system.
Caption: Workflow for HPLC-UV Purity Analysis.
Protocol:
-
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Analysis: The purity is calculated based on the relative area percentage of the main peak in the resulting chromatogram.
Spectroscopic Characterization
Spectroscopy provides unambiguous confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group (-OCH₃) around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of their substitution pattern.
-
¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including signals for the carboxylic acid carbonyl (~160-170 ppm), the aromatic carbons, and the methoxy carbon (~55 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Expected characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and carboxylic acid, and aromatic C=C and C-H vibrations. The formation of hydrogen-bonded dimers in the solid state, common for carboxylic acids, significantly influences the shape and position of the O-H and C=O bands.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate measure of the molecular weight. For 5-methoxy-1H-indazole-3-carboxylic acid (C₉H₈N₂O₃), the expected exact mass is 192.0535 Da.[2][10] Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 191.0462.
Thermal Analysis: Stability and Solid-State Properties
Causality: Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a pharmaceutical compound.[11] They determine its melting point, thermal stability, and decomposition profile, which are critical parameters for manufacturing (e.g., drying), formulation (e.g., excipient compatibility), and establishing storage conditions.[12]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For a crystalline solid like 5-methoxy-1H-indazole-3-carboxylic acid, DSC will reveal a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism, a phenomenon where a compound exists in different crystal forms, which can have profound effects on solubility and bioavailability.[8][9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the temperature at which the compound begins to decompose. For this molecule, a stable baseline is expected until high temperatures, followed by a significant mass loss corresponding to thermal decomposition. It can also quantify the presence of residual solvents or water.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA pan or a crimped DSC pan.
-
Instrumentation: Place the sample in a calibrated simultaneous DSC/TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a constant rate, typically 10 °C/min.[13]
-
Data Analysis:
-
TGA Curve: Analyze the mass vs. temperature plot to identify the onset temperature of decomposition.
-
DSC Curve: Analyze the heat flow vs. temperature plot to determine the onset and peak temperatures of the melting endotherm.
-
Caption: General workflow for physicochemical characterization.
Conclusion
5-Methoxy-1H-indazole-3-carboxylic acid is a compound of significant interest to the pharmaceutical industry. A thorough understanding and documentation of its physicochemical properties are non-negotiable for its effective use in drug discovery pipelines. Its balanced lipophilicity, key functional groups for further synthesis, and distinct analytical profile make it a well-characterized and versatile building block. The protocols and data presented in this guide provide a robust framework for scientists to verify the quality, predict the behavior, and unlock the full potential of this important molecule in the development of next-generation therapeutics.
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A Technical Guide to the Safety and Hazard Management of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, from anti-inflammatory drugs like benzydamine to advanced oncology treatments such as niraparib.[1][3][4] However, the very reactivity and structural complexity that make indazoles pharmacologically valuable also necessitate a thorough understanding of their potential hazards. This guide provides an in-depth examination of the safety, toxicology, and handling protocols for indazole compounds, designed to empower laboratory professionals with the knowledge to mitigate risks effectively.
Hazard Identification and Classification: Decoding the Risk Profile
The first step in safe handling is a comprehensive understanding of the potential hazards. While the specific risk profile can vary significantly with substitution, the parent indazole scaffold and its common derivatives provide a baseline for assessment.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized language for communicating chemical hazards. For the parent compound, 1H-Indazole (CAS 271-44-3), aggregated data from multiple notifications to the ECHA C&L Inventory indicates the following classifications for a majority of reports.[5]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Note: This classification is based on aggregated data and may not apply to all derivatives. A compound-specific Safety Data Sheet (SDS) is always the primary source of information.[6]
The following diagram illustrates the flow from GHS pictograms to hazard statements, which dictate precautionary measures.
Caption: GHS Hazard Communication Workflow for Indazoles.
Health Hazards and Toxicological Profile
The toxicological properties of many indazole derivatives have not been fully investigated, mandating a cautious approach.[7] However, available research points to several key areas of concern:
-
Irritation: As indicated by the GHS classification, direct contact with indazole compounds in powder or solution form can cause irritation to the skin, eyes, and respiratory tract.[5]
-
Systemic Toxicity: Studies on substituted indazoles have shown varied toxicological effects, including impacts on the kidney, testis, and pituitary gland in animal models.[8] The lethal dose 50 (LD50) varies widely depending on the specific derivative and route of administration.[8][9]
-
Metabolism-Induced Toxicity: The metabolism of indazoles, often via cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites.[10][11] These intermediates can potentially bind to cellular macromolecules, leading to toxicity. Common metabolic pathways include hydroxylation and amide hydrolysis.[11]
-
CNS Activity: Certain classes of indazole derivatives, particularly synthetic cannabinoid receptor agonists (SCRAs), have been shown to cause severe clinical toxicity in humans, including agitation, reduced consciousness, and seizures.[12] This highlights the potential for potent, unintended biological activity, even in research compounds.
Physical and Reactivity Hazards
While generally stable under normal laboratory conditions, indazoles present reactivity hazards that must be managed.[7]
-
Thermal Decomposition: At elevated temperatures, indazole compounds can decompose, releasing hazardous gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][13]
-
Incompatibility: Indazoles and their derivatives should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[7][14][15]
-
Dust Explosion: While not a primary concern for small quantities, fine powders of organic compounds like indazoles can form explosive mixtures in the air.[16][17] Therefore, dust generation should be minimized during handling.[6][18]
Risk Assessment and Safe Handling
A systematic approach to risk assessment is crucial before commencing any work with indazole compounds. This involves evaluating the inherent hazards of the specific compound, the quantities being used, and the nature of the experimental procedures.
The following workflow provides a self-validating system for managing chemical risk in the laboratory.
Caption: A Four-Step Workflow for Chemical Risk Assessment.
Engineering and Administrative Controls
The first line of defense is to minimize exposure through engineering and administrative controls.
-
Ventilation: All handling of solid or volatile indazole compounds should be performed within a certified chemical fume hood to prevent inhalation.[6]
-
Designated Areas: Establish designated areas for storing and handling indazoles to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving indazoles, including weighing, dissolution, reaction setup, and workup.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to protect against residual risks.[6] The selection of PPE should be based on a thorough risk assessment of the specific task.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for damage before use and change them frequently, especially after direct contact.[19][20] |
| Eyes | Safety glasses or goggles | Safety glasses with side shields are the minimum requirement.[6] Chemical safety goggles should be used when there is a higher risk of splashes.[19][21] |
| Face | Face shield | To be used in conjunction with goggles during procedures with a significant splash hazard, such as transferring large volumes or working with reactions under pressure.[6][19] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from minor spills and contamination.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling powders outside of a fume hood or if significant aerosolization is possible.[6] The type of respirator (e.g., N95, half-mask with appropriate cartridges) must be selected based on the specific hazard.[16] |
Experimental Protocol: Assessing In Vitro Cytotoxicity
Evaluating the potential toxicity of a novel indazole derivative is a critical step in drug development. The following protocol describes a representative method for assessing in vitro cytotoxicity using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in appropriate media and conditions until they reach approximately 80% confluency. The choice of cell line is critical as it provides context for the potential target organ toxicity.
-
-
Cell Seeding:
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach and resume normal growth. This normalization period is essential for reproducible results.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test indazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic (typically ≤0.5%). A vehicle control (media with solvent only) is mandatory to validate that the solvent itself has no effect.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells for a "no treatment" control and a "vehicle control".
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Emergency Procedures and Waste Disposal
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water.[22] If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air.[22] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[22]
-
Spills: Evacuate the area. For small spills of solid material, carefully sweep up, avoiding dust generation, and place into a sealed container for disposal.[6][7]
Waste Disposal
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Solid Waste: Unused or contaminated indazole compounds should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing indazoles and the first rinse of contaminated glassware must be collected as hazardous chemical waste.[24]
-
Empty Containers: Containers that held indazoles must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[24] After thorough rinsing and drying, the container can be disposed of according to institutional policies.
By integrating this knowledge into daily laboratory practice, researchers can harness the vast potential of indazole chemistry while upholding the highest standards of safety and scientific integrity.
References
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Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91–97. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). Retrieved January 6, 2026, from [Link]
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In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (2023). Retrieved January 6, 2026, from [Link]
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Methodological & Application
The Versatile Virtuoso: Methyl 5-Methoxy-1H-indazole-3-carboxylate as a Strategic Building Block in Modern Drug Discovery
Introduction: The Indazole Scaffold's Rise to Prominence
In the landscape of medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional arrangement for engaging with biological targets, particularly the ATP-binding pocket of kinases.[3][4] Among the diverse array of indazole derivatives, Methyl 5-Methoxy-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.[5][6]
The strategic placement of the methoxy group at the 5-position and the methyl carboxylate at the 3-position provides a unique combination of electronic properties and reactive handles. The methoxy group can influence the molecule's overall electronics and solubility, while the ester and the N-H of the pyrazole ring offer multiple points for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Synthetic Transformations: A Gateway to Molecular Diversity
This compound is a versatile starting material that can be readily elaborated through a variety of high-yield and robust chemical transformations. The following sections detail the key reactions that unlock the synthetic potential of this building block.
Regioselective N-Alkylation: Mastering the N1/N2 Challenge
A critical consideration in the functionalization of indazoles is the regioselectivity of N-alkylation, as the pyrazole ring possesses two reactive nitrogen atoms (N1 and N2).[2] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[7] Achieving high regioselectivity is paramount to avoid the tedious separation of isomers and to ensure the synthesis of the desired biologically active compound.
Causality Behind Experimental Choices:
The regiochemical outcome of the alkylation is a delicate interplay of steric and electronic factors, as well as the nature of the ion-pairing between the indazole anion and the counter-ion of the base.[8][9]
-
For Preferential N1-Alkylation: Strong, non-coordinating bases such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) generally favor N1 alkylation.[10][11] This is often attributed to the formation of a chelated intermediate where the sodium cation coordinates to both the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically hindering the approach of the electrophile to the N2 position.[8]
-
For Preferential N2-Alkylation: While less common for this specific substrate, conditions employing Mitsunobu reactions have been shown to favor N2 alkylation for similar indazole esters.[9]
Experimental Protocol: Selective N1-Alkylation
This protocol is adapted from established procedures for the N1-alkylation of similar indazole-3-carboxylate systems.[2]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated product.
Caption: General workflow for the N1-alkylation of this compound.
Amide Coupling: Forging the Link to Bioactivity
The carboxylic ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR).[12]
Causality Behind Experimental Choices:
Modern amide coupling reactions rely on the in-situ activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient as they form an active ester that reacts rapidly with amines, often minimizing side reactions and racemization.[13][14] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acidic species generated during the reaction and to deprotonate the amine hydrochloride salt if used.[15]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol first describes the hydrolysis of the methyl ester, followed by the amide coupling.
Part A: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 equiv) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.
-
The resulting precipitate is the 5-methoxy-1H-indazole-3-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Part B: Amide Coupling
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Desired amine (or amine hydrochloride salt)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.
-
Add DIPEA (3.0 equiv) to the mixture.
-
Add HATU (1.2 equiv) and stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Caption: Synthetic workflow from the ester to the amide derivative.
Palladium-Catalyzed Suzuki Coupling: Expanding the Aromatic Core
To further diversify the indazole scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.[16] This reaction allows for the formation of a carbon-carbon bond between a halogenated indazole and a boronic acid or ester, enabling the introduction of various aryl or heteroaryl moieties.[17][18] To utilize this chemistry, the starting material must first be halogenated, typically at a position on the benzene ring.
Causality Behind Experimental Choices:
The Suzuki coupling reaction is a powerful transformation that proceeds via a catalytic cycle involving a palladium catalyst.[19] Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is a commonly used and highly effective catalyst for this type of transformation due to its stability and efficiency in promoting the key steps of the catalytic cycle.[17] An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.[18] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol assumes the availability of a halogenated (e.g., bromo) derivative of this compound.
Materials:
-
Bromo-substituted this compound (e.g., methyl 7-bromo-5-methoxy-1H-indazole-3-carboxylate)
-
Aryl or heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the bromo-indazole (1.0 equiv), the boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Analytical Data Summary
The following table summarizes typical analytical data for the parent carboxylic acid and a representative derivative. This data is crucial for the characterization and quality control of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-methoxy-1H-indazole-3-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Off-white solid |
| 5-methoxy-1H-indazole-3-carbaldehyde | C₉H₈N₂O₂ | 176.17 | Brownish orange solid |
Data sourced from PubChem and commercial supplier information.[20][21]
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The indazole scaffold is a key component of numerous kinase inhibitors, including several FDA-approved drugs.[22] For instance, the drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core.[1] The synthetic strategies outlined in this guide for this compound provide a direct pathway to generate libraries of novel compounds for screening against various kinase targets.
The N1-alkylated indazole can serve as a key intermediate. The C3-carboxamide can be elaborated with a variety of amine-containing fragments to explore interactions with the solvent-exposed region of the kinase active site. Furthermore, Suzuki coupling at a halogenated position on the benzene ring allows for the introduction of substituents that can occupy the hydrophobic back pocket of the ATP-binding site, a common strategy for enhancing inhibitor potency and selectivity.[23][24]
Caption: Synthetic strategies for kinase inhibitor development using the target building block.
Conclusion
This compound is a powerful and versatile synthetic building block that provides a reliable entry point into the synthesis of complex and biologically active molecules. The ability to selectively functionalize the N1-position, the C3-carboxylate, and the benzene ring through robust and well-established synthetic protocols makes it an invaluable tool for medicinal chemists. By understanding the principles behind the key synthetic transformations and applying the detailed protocols provided in this guide, researchers can efficiently generate diverse libraries of novel indazole derivatives for the discovery of next-generation therapeutics.
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Barancelli, G. V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. Available from: [Link]
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Degutis, G., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydrospiro[indole-2,2'-piperidin]-6'-one. ARKIVOC, 2014(6), 321-335. Available from: [Link]
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Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. Available from: [Link]
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The Versatile Scaffold: Application Notes and Protocols for Methyl 5-methoxy-1H-indazole-3-carboxylate in Pharmaceutical Development
Introduction: In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure that demonstrates the ability to bind to a wide range of biological targets. This versatility has led to its incorporation into numerous FDA-approved therapeutics, particularly in oncology and neuropharmacology.[1] Within this important class of compounds, Methyl 5-methoxy-1H-indazole-3-carboxylate serves as a critical and highly versatile starting material and key intermediate for the synthesis of a new generation of targeted therapies.[2] Its intrinsic chemical properties, including the methoxy group which can enhance solubility and bioavailability, make it an attractive building block for drug discovery programs.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound in the synthesis and evaluation of novel therapeutic agents. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Part 1: Strategic Applications in Drug Discovery
This compound is a cornerstone for the development of compounds targeting a variety of disease states. Its utility stems from the adaptability of the indazole ring system for modification, allowing for the fine-tuning of pharmacological activity.
Development of Kinase Inhibitors
The indazole scaffold is a prominent feature in a number of successful kinase inhibitors used in oncology.[3][4] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 3-amino-indazole core, which can be readily synthesized from this compound, is particularly effective at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5]
Therapeutic Rationale: By functionalizing the indazole core, it is possible to develop potent and selective inhibitors of various kinases, such as VEGFR, PDGFR, and PLK4, thereby blocking aberrant signaling pathways that drive tumor growth and angiogenesis.[3][6]
Synthesis of Serotonin (5-HT) Receptor Antagonists
The serotonin system is deeply implicated in the pathophysiology of numerous neurological and psychiatric disorders. Specifically, the 5-HT3 receptor, a ligand-gated ion channel, is a validated target for antiemetic and anxiolytic drugs.[7][8] The indazole-3-carboxamide moiety, directly accessible from this compound, is a key pharmacophore in potent 5-HT3 receptor antagonists like granisetron.[9]
Therapeutic Rationale: The development of novel indazole-based 5-HT3 receptor antagonists can lead to improved treatments for chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.[8][9]
Elaboration into Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases. The indazole nucleus has been shown to be a viable scaffold for the development of potent anti-inflammatory agents.[2] One of the primary mechanisms of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2]
Therapeutic Rationale: Derivatives of this compound can be screened for their ability to inhibit COX-2, offering the potential for new anti-inflammatory drugs with improved efficacy and safety profiles.[2][10]
Part 2: Synthetic Protocols
The following protocols provide a framework for the synthetic manipulation of this compound to generate diverse libraries of compounds for biological screening.
General Workflow for Derivatization
The derivatization of this compound typically follows a logical progression of synthetic steps to build molecular complexity. The following diagram illustrates a general workflow.
Caption: General workflow for derivatization of the starting material.
Protocol: Synthesis of an Indazole-3-carboxamide Library
This protocol details the conversion of this compound to a library of carboxamide derivatives, which are common motifs in kinase inhibitors and other bioactive molecules.
Step 1: Hydrolysis of the Methyl Ester
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-methoxy-1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-methoxy-1H-indazole-3-carboxamide.[11]
Protocol: N1-Alkylation for Kinase Inhibitor Scaffolds
Selective N1-alkylation is a crucial step in the synthesis of many indazole-based kinase inhibitors.[12]
-
Reaction Setup: To a solution of the N-substituted-5-methoxy-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl or benzyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N1-alkylated indazole derivative.
Part 3: In Vitro Biological Evaluation Protocols
Once a library of compounds has been synthesized, their biological activity must be assessed. The following are standard in vitro protocols for evaluating the potential of these novel indazole derivatives.
Workflow for In Vitro Evaluation
A tiered approach to in vitro screening is often employed to efficiently identify promising lead compounds.
Caption: Tiered workflow for in vitro biological evaluation.
Protocol: MTT Antiproliferative Assay
This assay is a colorimetric method for assessing cell viability and is a common primary screen for potential anti-cancer agents.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a suitable density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Protocol: In Vitro Kinase Inhibition Assay
For compounds designed as kinase inhibitors, a direct assessment of their effect on the target kinase is essential.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the target kinase, its substrate, ATP, and the test compound at various concentrations.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Data Analysis: Determine the IC50 value for each compound against the target kinase.
Protocol: Apoptosis Induction Analysis by Flow Cytometry
To determine if a compound induces cell death via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[4]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Part 4: In Vivo Efficacy Evaluation
Promising lead compounds identified through in vitro screening must be evaluated for their efficacy and safety in a living organism.
Protocol: Murine Xenograft Tumor Model
This is a widely used preclinical model to assess the anti-tumor activity of novel cancer therapeutics.[14][15]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 4T1 breast cancer cells) into the flank of each mouse.[3][4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.[15]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[3]
Part 5: Data Presentation and Interpretation
Quantitative Data Summary
| Assay Type | Endpoint | Example Data for a Hypothetical Lead Compound |
| In Vitro | ||
| MTT Assay (MCF-7 cells) | IC50 | 1.5 µM |
| Kinase Inhibition (VEGFR-2) | IC50 | 50 nM |
| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells at 1 µM | 45% |
| In Vivo | ||
| Xenograft Model (4T1) | Tumor Growth Inhibition | 60% at 25 mg/kg |
Conclusion
This compound is an exceptionally valuable and versatile building block in modern pharmaceutical development. Its strategic use enables the efficient synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology, neuroscience, and inflammatory diseases. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this important chemical intermediate, from initial synthetic design to preclinical evaluation. By adhering to these methodologically sound and self-validating procedures, the scientific community can continue to innovate and develop the next generation of life-saving medicines.
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N-Alkylation of Methyl Indazole-3-carboxylate: A Detailed Guide to Regioselective Synthesis
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the indazole ring, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant challenge, often leading to mixtures of regioisomers that necessitate arduous separation.[2][4][5] This guide provides a comprehensive overview and detailed protocols for the regioselective N-alkylation of methyl indazole-3-carboxylate, a versatile intermediate in drug discovery. We will delve into the mechanistic rationale behind various synthetic strategies, enabling researchers to make informed decisions to achieve high yields of the desired N1 or N2 alkylated products.
Understanding the Key to Regioselectivity: A Mechanistic Overview
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of steric and electronic factors, governed by the choice of base, solvent, and electrophile.[4][6] The two nitrogen atoms of the indazole ring exist in different electronic environments, and the relative stability of the resulting N-alkylated products can be influenced by the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][7] This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[2][3][8]
Conversely, kinetic control, which favors the most rapidly formed product, can sometimes be leveraged to produce the N2-isomer. The choice of base and solvent plays a pivotal role in dictating the position of alkylation. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][4][6] This is attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position.[4][5] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[4][9][10][11]
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Recommended Protocols for Regioselective N-Alkylation
Herein, we provide detailed, step-by-step protocols for achieving high regioselectivity in the N-alkylation of methyl indazole-3-carboxylate.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving excellent selectivity for the N1 position, leveraging the chelation-controlled mechanism.[1][4][6]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (approximately 0.1–0.2 M), cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16–24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Indazole-3-Carboxamide Derivatives from Corresponding Esters
Abstract: The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase and PARP-1 inhibitors.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds starting from their corresponding indazole-3-carboxylate esters. We will explore two primary synthetic strategies: direct aminolysis and a two-step hydrolysis-amidation sequence. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and scalable methods for the preparation of indazole-3-carboxamide derivatives.
Introduction: The Significance of the Indazole-3-Carboxamide Moiety
The indazole ring system is a bioisostere of indole, capable of forming critical hydrogen bond donor-acceptor interactions within the active sites of proteins.[3] This characteristic has made it a cornerstone in the design of targeted therapeutics. Specifically, the functionalization at the 3-position with a carboxamide group has proven to be a highly effective strategy, leading to the discovery of potent inhibitors for various biological targets.[4] Derivatives of this class have shown promise as anti-cancer agents, antivirals, and immunomodulators.[5][6][7]
The synthesis of these compounds often begins with a readily accessible precursor, the indazole-3-carboxylate ester. The conversion of this ester to the desired amide is a critical transformation that can be approached through several methodologies, each with its own set of advantages and considerations.
Synthetic Strategies: Pathways from Ester to Amide
There are two principal, field-proven routes for converting an indazole-3-carboxylate ester into a target indazole-3-carboxamide. The choice between these pathways is often dictated by the nature of the desired amine, the stability of the substrates, and the desired scale of the reaction.
-
Method A: Direct Aminolysis. A one-step process involving the direct reaction of the ester with ammonia or a primary/secondary amine.
-
Method B: Two-Step Hydrolysis and Amide Coupling. A more versatile, albeit longer, route that involves saponification of the ester to the corresponding carboxylic acid, followed by a standard amide bond formation reaction with an amine.
The logical flow for selecting a synthetic pathway is outlined below.
Caption: Synthetic pathway selection logic.
Method A: Direct Aminolysis of Indazole-3-Carboxylate Esters
Direct aminolysis is an atom-economical approach where the ester is treated with an amine, typically with heating, to furnish the amide directly.[8] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[9] The intermediate then collapses, eliminating the alkoxide as a leaving group and forming the more stable amide bond.
Caption: Simplified mechanism of direct aminolysis.
Application & Considerations
Expertise & Experience: This method is most effective for synthesizing primary amides (using ammonia) or amides from simple, non-volatile primary and secondary amines. The reaction often requires elevated temperatures to proceed at a reasonable rate because esters are less reactive than other carboxylic acid derivatives like acyl chlorides.[10] A significant consideration is the potential for side reactions if the indazole core has other sensitive functional groups.
Trustworthiness: The primary drawback is the forcing conditions required. For complex or precious amines, this method can lead to low yields or decomposition. Therefore, it is generally reserved for robust substrates and simple amines.
Protocol: General Procedure for Direct Aminolysis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a sealed pressure vessel, combine the indazole-3-carboxylate ester (1.0 equiv) with the desired amine (5-20 equiv). If using a gaseous amine like ammonia, a solution in a suitable solvent (e.g., methanol) is used.
-
Solvent: While the reaction can be run neat with a liquid amine, a high-boiling point, polar aprotic solvent such as DMF or DMSO can be used to facilitate dissolution and heat transfer.
-
Reaction Conditions: Heat the mixture to 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess amine and solvent.
-
Purification: The crude residue is then purified. The choice of purification depends on the product's properties.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[11]
-
Column Chromatography: For oils or solids with persistent impurities, purification by silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[12]
-
Method B: Two-Step Hydrolysis and Amide Coupling
This is the most common and versatile strategy for preparing indazole-3-carboxamide derivatives. It decouples the formation of the amide bond from the initial ester, allowing for the use of mild, highly efficient coupling conditions. This is particularly advantageous when working with complex, multifunctional, or expensive amines.
Step 1: Ester Hydrolysis (Saponification)
The first step is the conversion of the indazole-3-carboxylate ester to indazole-3-carboxylic acid.[13] This is typically achieved through base-mediated hydrolysis (saponification).
Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: Dissolve the methyl or ethyl 1H-indazole-3-carboxylate (1.0 equiv) in a mixture of solvents such as THF, methanol, and water (e.g., a 2:2:1 ratio).
-
Base Addition: Add an excess of a strong base, typically lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv).
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 45-50 °C) for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water.
-
Perform an acidic work-up by slowly adding 1N HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1H-indazole-3-carboxylic acid.
-
Step 2: Amide Coupling
With the carboxylic acid in hand, the final step is the formation of the amide bond. This is accomplished using a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the desired amine.
Expertise & Experience: The choice of coupling reagent is critical for success. Common reagent systems include:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). This is a classic, cost-effective choice.[14]
-
HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU is a highly efficient reagent that often provides superior yields and faster reaction times, especially for hindered substrates.[5][11]
Protocol: General Procedure for Amide Coupling
This protocol is based on the method described by Chandrasekhar et al. and others.[12][14]
-
Reaction Setup: Dissolve the 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent like DMF.
-
Activator Addition: Add the coupling reagent (e.g., HATU, 1.2 equiv) and a suitable base (e.g., DIPEA or Triethylamine, 3.0 equiv). Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into ice water to precipitate the crude product.[14]
-
Extract the product into an organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution.
-
Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid) and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Section 3.3 to yield the final indazole-3-carboxamide derivative.
Data Summary & Comparison
The following table summarizes typical conditions and outcomes for the two-step synthesis of various N-substituted 1H-indazole-3-carboxamides, demonstrating the versatility of the amide coupling protocol.
| Entry | Amine (R-NH₂) | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | EDC·HCl, HOBt, TEA | DMF | 4-6 | 84 | [14] |
| 2 | N-(2-morpholinoethyl)amine | EDC·HCl, HOBt, TEA | DMF | 4-6 | 87 | [14] |
| 3 | Methyl 4-(aminomethyl)benzoate | HATU, DIPEA | DMF | 6 | 78-85 | [5] |
| 4 | Ammonium Chloride | HATU, DIPEA | DMF | 12 | ~75-85 | [11] |
Conclusion
The synthesis of indazole-3-carboxamide derivatives from their corresponding esters is a fundamental transformation in medicinal chemistry. While direct aminolysis offers a shorter route, its requirement for harsh conditions limits its applicability. The two-step sequence of ester hydrolysis followed by amide coupling provides a far more versatile, reliable, and high-yielding pathway. This method is compatible with a wide array of amines and employs mild conditions, making it the preferred strategy for the synthesis of diverse libraries of these pharmacologically important molecules. Proper selection of coupling reagents and purification techniques is paramount to achieving high purity and yield.
References
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Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2022, October 4). Chemistry of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]
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Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Retrieved from [Link]
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Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. Retrieved from [Link]
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ResearchGate. (2015, December 16). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]
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PubMed. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Retrieved from [Link]
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Fabis, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
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University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Retrieved from [Link]
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PubMed. (2024, December 1). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. Retrieved from [Link]
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J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Retrieved from [Link]
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Application Notes & Protocols: A Modern Approach to the Synthesis of 1H-Indazole-3-carboxaldehydes via Indole Ring Expansion
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-3-carboxaldehydes are indispensable building blocks in medicinal chemistry, serving as key intermediates for a multitude of pharmacologically active compounds, including several marketed kinase inhibitors.[1][2] The indazole scaffold is often considered a bioisostere of the ubiquitous indole nucleus, offering unique hydrogen bonding capabilities that are highly valued in drug design.[1][3] However, the direct functionalization of the indazole core at the C3 position, particularly through common formylation methods like the Vilsmeier-Haack reaction, is notoriously ineffective.[1][2] This guide details an efficient and robust synthetic strategy that circumvents this challenge: the preparation of 1H-indazole-3-carboxaldehydes through a carefully optimized nitrosative ring expansion of readily available substituted indoles. This method, notable for its mild conditions and broad substrate scope, provides a reliable pathway to these high-value intermediates.[4]
Part 1: Application Notes & Scientific Rationale
The Mechanistic Pathway: From Indole to Indazole
The transformation of an indole into a 1H-indazole-3-carboxaldehyde is a sophisticated ring expansion reaction initiated by electrophilic nitrosation. The reaction proceeds through a multi-step sequence that involves the cleavage of the indole's pyrrole ring followed by a recyclization to form the thermodynamically stable pyrazole ring of the indazole.[1][3]
The key steps are as follows:
-
Nitrosation at C3: The reaction begins with the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) on the electron-rich C3 position of the indole ring. This forms a transient 3-nitrosoindole intermediate.
-
Tautomerization: The 3-nitrosoindole rapidly tautomerizes to its more stable oxime isomer.
-
Hydration and Ring Opening: The oxime intermediate facilitates the nucleophilic addition of water at the C2 position of the indole core. This step is critical as it triggers the opening of the five-membered ring, breaking the C2-N1 bond to form a ring-opened intermediate.[1][3]
-
Cyclization: The terminal amino group of the ring-opened intermediate then undergoes an intramolecular condensation with the oxime nitrogen, leading to the formation of the new five-membered pyrazole ring and expulsion of water. This irreversible cyclization drives the reaction to completion, yielding the final 1H-indazole-3-carboxaldehyde product.[1]
Caption: Mechanism of Indole to Indazole-3-carboxaldehyde Conversion.
Critical Optimization: The Challenge of Dimerization
A primary challenge in this synthesis is a significant side reaction: the formation of dimeric species.[3] This occurs when the electrophilic 3-nitrosoindole intermediate (or its protonated form) is attacked by a second, unreacted molecule of the nucleophilic starting indole, rather than by water. This competitive reaction pathway can drastically reduce the yield of the desired indazole product, particularly with electron-rich indoles.
The solution to this problem is a procedural optimization known as "reverse addition." By adding the indole solution slowly and controllably (e.g., via a syringe pump) to a pre-formed mixture of the nitrosating agent, the concentration of the free indole in the reaction flask is kept consistently low.[1][2] This kinetic control ensures that the 3-nitrosoindole intermediate is more likely to be intercepted by the solvent (water), which is present in high concentration, thereby favoring the desired ring-opening pathway and minimizing the undesired dimerization.[2][5]
Influence of Electronic Effects
The electronic nature of the substituents on the indole ring plays a crucial role in determining the optimal reaction conditions.
-
Electron-Rich/Neutral Indoles: Substrates bearing electron-donating groups (e.g., methyl, methoxy) or halogens are highly reactive. The reaction typically proceeds smoothly at low temperatures (0 °C) followed by stirring at room temperature or slightly above (e.g., 50 °C) to ensure full conversion of intermediates.[1]
-
Electron-Deficient Indoles: Indoles with strong electron-withdrawing groups (e.g., nitro) are less nucleophilic and require more forcing conditions to react. For these substrates, heating the reaction mixture (e.g., to 80 °C) is necessary to achieve a reasonable reaction rate and drive the conversion to the final indazole product.[1][3]
Part 2: Experimental Protocols & Data
General Protocol for Electron-Rich and Neutral Indoles
This procedure is optimized for a 1 mmol scale and exemplifies the reverse addition technique.
Materials and Reagents:
-
Substituted Indole (1 mmol, 1 equiv.)
-
Sodium Nitrite (NaNO₂; 550 mg, 8 mmol, 8 equiv.)
-
2 N Aqueous Hydrochloric Acid (HCl; 1.33 mL, 2.7 mmol, 2.7 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Experimental Workflow:
Caption: General experimental workflow for the nitrosation of indoles.
Step-by-Step Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Cool the flask to 0 °C in an ice bath. Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the solution. Stir the resulting mixture for 10 minutes at 0 °C.[2][3]
-
Preparation of Indole Solution: In a separate vial, dissolve the substituted indole (1 mmol) in DMF (3 mL).
-
Slow Addition: Using a syringe pump, add the indole solution from step 2 to the nitrosating mixture from step 1 over a period of 2 hours, maintaining the reaction temperature at 0 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction to proceed. The required time and temperature depend on the substrate (see Table 1). Monitor the consumption of starting material and intermediates by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/EtOAc) to yield the pure 1H-indazole-3-carboxaldehyde.[1]
Protocol for Electron-Deficient Indoles (Example: 5-Nitroindole)
This modified procedure is necessary for less reactive substrates.
Procedure:
-
To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.). Keep the mixture under argon for 10 minutes, then add DMF (9 mL).[1][3]
-
In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).
-
Add the indole solution to the nitrosating mixture at 0 °C.
-
After the addition, heat the reaction mixture to 80 °C and stir under argon for 6 hours.[1]
-
Cool the mixture to room temperature and perform the work-up and purification as described in the general protocol.
Substrate Scope and Quantitative Data
The optimized protocol is effective for a wide range of substituted indoles, providing good to excellent yields.
| Indole Substrate | R Group | Reaction Conditions (after addition) | Yield (%) | Reference |
| Indole | H | 3 h at rt | 99% | [1] |
| 5-Bromoindole | 5-Br | 2 h at rt | 96% | [1] |
| 6-Chloroindole | 6-Cl | 24 h at rt | 78% | [1] |
| 5-Fluoroindole | 5-F | 2 h at rt | 85% | [1] |
| 7-Methylindole | 7-Me | 12 h at rt | 72% | [1] |
| 5-Methoxyindole | 5-MeO | 48 h at 50 °C | 82% | [5] |
| 5-Nitroindole | 5-NO₂ | 6 h at 80 °C | 71% | [1] |
| 5-(Boc-amino)indole | 5-NHBoc | 3 h at rt | 78% | [1] |
rt = room temperature
References
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821–12828. [Link]
-
Kaur, N., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. organic-chemistry.org. [Link]
-
American Chemical Society. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]
-
ChemRxiv. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
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National Institutes of Health. (2023). Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment. PMC - NIH. [Link]
-
ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]
-
ResearchGate. (2023). Scope of indazole-to-quinazoline ring expansion. ResearchGate. [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 5-Methoxy-1H-indazole-3-carboxylate in the Development of Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for the indole nucleus found in endogenous serotonergic ligands. This document provides a detailed guide for the utilization of methyl 5-methoxy-1H-indazole-3-carboxylate as a versatile starting material for the synthesis of potent and selective serotonin receptor agonists, with a particular focus on the 5-HT₂A receptor. We present a rationale for the selection of this scaffold, its key chemical properties, and step-by-step protocols for its elaboration into a representative tryptamine-like target molecule. This guide includes methodologies for N-alkylation, amide coupling, and subsequent reduction, along with protocols for the analytical characterization of the synthesized compounds. Furthermore, we illustrate the key signaling pathway for the 5-HT₂A receptor to provide a deeper understanding of the mechanism of action of the target compounds.
Introduction: The Indazole Scaffold in Serotonin Receptor Agonist Design
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes.[1][2] Consequently, they are critical targets for therapeutic intervention in a variety of central nervous system (CNS) disorders, including depression, anxiety, and psychosis.[3] The 5-HT₂A receptor subtype, in particular, has garnered significant attention as the primary target for classic psychedelic compounds like psilocybin and LSD, which are now being investigated for their therapeutic potential in treating severe depression and other mental health conditions.[4][5][6]
The indazole nucleus has emerged as a valuable pharmacophore in the design of novel serotonin receptor agonists.[7][8] As a bioisostere of the endogenous indole scaffold of serotonin, indazole-based compounds can effectively mimic the natural ligand's interactions with the receptor's binding pocket.[8] The use of the indazole motif can offer advantages over the indole core, such as improved metabolic stability, oral bioavailability, and plasma clearance.[7] this compound is a particularly useful starting material due to the presence of multiple functional handles that allow for systematic chemical modifications to explore structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [9] |
| Molecular Weight | 206.20 g/mol | [9] |
| CAS Number | 90915-65-4 | [9][10] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMF, DMSO, and hot methanol | General chemical knowledge |
Synthetic Strategy: From Indazole to a Tryptamine-like 5-HT₂A Agonist
The overall synthetic strategy involves a three-step sequence starting from this compound to yield a representative N,N-dimethyltryptamine (DMT)-like target molecule, N,N-dimethyl-2-(5-methoxy-1H-indazol-3-yl)ethan-1-amine . This approach leverages the reactivity of the indazole nitrogen and the carboxylate group.
Caption: Synthetic workflow for the target 5-HT₂A agonist.
Protocol 1: N-Alkylation of this compound
The regioselectivity of N-alkylation of indazoles can be challenging, often yielding a mixture of N-1 and N-2 isomers.[11][12] The choice of base and solvent is critical in directing the alkylation to the desired position. For the synthesis of many bioactive indazole derivatives, N-1 alkylation is often preferred. Conditions employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor the thermodynamically more stable N-1 alkylated product.[12][13]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.5 equivalents) with triethylamine (1.6 equivalents) in a suitable solvent and extract the free base. Carefully add the free 2-(dimethylamino)ethyl chloride to the indazole anion solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-1 alkylated product.
Protocol 2: Saponification of the Methyl Ester
Before proceeding to the next step, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
N-alkylated indazole methyl ester from Protocol 1
-
Methanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-alkylated indazole methyl ester (1.0 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 3: Amide Coupling to Introduce the Side Chain
Amide bond formation is a fundamental transformation in medicinal chemistry.[14][15] The use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by an amine.[14] A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[16]
Materials:
-
N-alkylated indazole carboxylic acid from Protocol 2
-
Dimethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution (if using DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-alkylated indazole carboxylic acid (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Add dimethylamine hydrochloride (1.2 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Protocol 4: Reduction of the Amide to the Final Amine
The final step is the reduction of the amide to the target tryptamine-like compound. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.
Materials:
-
Amide intermediate from Protocol 3
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LAH (2-3 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the amide intermediate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Alternatively, quench with a saturated aqueous solution of sodium sulfate decahydrate.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or crystallization to obtain the final target compound.
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for the Target Compound |
| ¹H NMR | Structural elucidation and confirmation of proton environment | Signals corresponding to the aromatic protons of the indazole ring, the methoxy group, the N-alkyl chain, and the N,N-dimethyl group with appropriate chemical shifts and coupling patterns.[17][18] |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule.[17][18] |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.[18][19] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Understanding the Mechanism of Action: 5-HT₂A Receptor Signaling
The synthesized agonists are designed to activate the 5-HT₂A receptor. This receptor is a Gq/11-coupled GPCR.[20] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[20] These signaling events ultimately lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the therapeutic effects of 5-HT₂A agonists.[1][21]
Caption: Simplified 5-HT₂A receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel serotonin receptor agonists. The protocols detailed in this application note provide a robust framework for the development of tryptamine-like 5-HT₂A agonists. By understanding the underlying chemistry and the biological mechanism of action, researchers can effectively utilize this scaffold to develop new chemical entities with therapeutic potential for a range of CNS disorders.
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Khatun, M., et al. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes.... ResearchGate. Retrieved from [Link]
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Cummins, B. R., et al. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ResearchGate. Retrieved from [Link]
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Monte, A. P., et al. (2004). Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
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Pottie, E., et al. (2018). A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology. Retrieved from [Link]
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El-Gamal, M. I., et al. (2020). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Molecules. Retrieved from [Link]
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Cummins, B. R., et al. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]
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Pottie, E., et al. (2018). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. ResearchGate. Retrieved from [Link]
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Patsnap. (2025). What are the therapeutic candidates targeting 5-HT2A?. Retrieved from [Link]
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de Vos, C. M. H., et al. (2022). Hallucinogenic/psychedelic 5HT2A receptor agonists as rapid antidepressant therapeutics: Evidence and mechanisms of action. ResearchGate. Retrieved from [Link]
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Cummins, B. R., et al. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]
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Pinto, M. F., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. Retrieved from [Link]
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Romo, I., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Retrieved from [Link]
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Glatfelter, G. C., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Ye, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
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Chen, Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Retrieved from [Link]
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Application Notes & Protocols: Modern Coupling Strategies for the Functionalization of Indazole-3-Carboxylic Acid
Introduction: The Indazole-3-Carboxylic Acid Scaffold in Modern Chemistry
The 1H-indazole-3-carboxylic acid (I3CA) moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid bicyclic structure and versatile functional handles make it a cornerstone for the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors, antagonists for G-protein coupled receptors, and anti-inflammatory agents.[1][2] The carboxylic acid at the C-3 position serves as a primary and highly versatile point for chemical modification, most commonly through the formation of amide bonds. However, a comprehensive functionalization strategy often requires diversification of the indazole core itself, necessitating the use of modern palladium-catalyzed cross-coupling reactions.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core coupling reactions used to functionalize the I3CA scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols and insights gleaned from extensive field applications.
Section 1: Amide Bond Formation: The Foundational Derivatization
The most direct and widely employed method for functionalizing I3CA is through the formation of an amide linkage. This reaction couples the carboxylic acid with a primary or secondary amine, enabling the exploration of a vast chemical space. The core principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.
Causality of Reagent Selection
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the presence of sensitive functional groups, and the desired reaction kinetics.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[2][4][5] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[4]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are based on HOBt and its aza-analogs.[4][6] HATU, derived from HOAt, is generally considered superior to HBTU, exhibiting faster reaction rates and lower rates of epimerization, especially with chiral substrates.[4] These reagents are highly efficient and are often the first choice for difficult couplings involving hindered amines or electron-deficient anilines.
Experimental Workflow: Amide Coupling
The general workflow for amide coupling is straightforward, involving the sequential addition of reagents in an appropriate aprotic solvent.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Indole and Indazole Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole and indazole scaffolds are cornerstones of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The efficient synthesis of their carboxylate derivatives is therefore of paramount importance for drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of these key heterocyclic compounds. By leveraging the principles of dielectric heating, microwave-assisted organic synthesis (MAOS) offers dramatic reductions in reaction times, improved yields, enhanced product purity, and aligns with the tenets of green chemistry.[3][4] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to their specific synthetic challenges.
The Rationale for Microwave-Assisted Synthesis in Heterocyclic Chemistry
Conventional methods for the synthesis of indole and indazole derivatives often necessitate prolonged heating under harsh conditions, leading to significant energy consumption and the formation of undesirable byproducts.[5] Microwave chemistry presents a transformative alternative by utilizing the ability of polar molecules and ions to convert electromagnetic energy directly into heat.[6][7]
Principles of Microwave Heating
Unlike conventional heating, which relies on conduction and convection from an external heat source, microwave heating arises from two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as solvents and certain reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the reaction mixture.[8]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution under the influence of the oscillating electric field. Resistance to this ionic flow results in the dissipation of energy as heat.[8]
This "in-core" volumetric heating is fundamentally different from the slow, surface-based heating of traditional methods, leading to a unique set of advantages.[7]
Key Advantages of MAOS
The application of microwave irradiation to the synthesis of indole and indazole carboxylates provides several compelling benefits:
-
Reaction Rate Acceleration: Microwave heating can dramatically increase reaction rates, reducing synthesis times from many hours or even days to mere minutes.[9][10] This is attributed to the rapid attainment of high temperatures and potential non-thermal microwave effects that facilitate polar transition states.[3][11]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the time reactants spend at high temperatures, which can reduce the formation of byproducts from thermal decomposition.[4][10] This often leads to cleaner reaction profiles and higher isolated yields.
-
Enhanced Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is significantly more energy-efficient than conventional methods.[3]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or more environmentally benign solvent systems.[4][12]
General Workflow and Safety Considerations
A dedicated laboratory microwave reactor is essential for safe and reproducible synthesis. These instruments are engineered to handle high pressures and temperatures and are equipped with precise temperature and pressure sensors. Domestic microwave ovens must never be used for chemical synthesis due to the risk of explosion and exposure to volatile, flammable, or toxic substances. [13]
General Experimental Workflow Diagram
Caption: General workflow for microwave-assisted organic synthesis.
Critical Safety Protocols
-
Vessel Integrity: Always use pressure-rated, certified microwave vials and caps designed for the specific reactor model. Never exceed the recommended reaction volume.[13]
-
Reaction Kinetics: Be aware of the potential for rapid pressure increases, especially for reactions that generate gaseous byproducts. When developing a new protocol, start with small-scale reactions and conservative temperature/power settings.[13]
-
Solvent Choice: Be knowledgeable about the stability of reagents and solvents at high temperatures. Refer to Material Safety Data Sheets (MSDS) for decomposition information.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct all operations within a well-ventilated laboratory hood.
Microwave-Assisted Synthesis of Indole Carboxylate Derivatives
The indole ring is a privileged scaffold in medicinal chemistry.[5] Microwave assistance has been successfully applied to numerous classical and modern indole syntheses to generate carboxylate-functionalized derivatives efficiently.
Protocol 1: Microwave-Accelerated Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the indole core from an arylhydrazine and a ketone or aldehyde.[14] Microwave irradiation dramatically shortens the reaction time for this acid-catalyzed cyclization.[5][15]
Reaction Scheme: Arylhydrazine + α-Ketoester → Indole-2-carboxylate
Detailed Protocol: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Reagent Preparation: In a 10 mL pressure-rated microwave vial, combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 mmol, 174.6 mg) and ethyl pyruvate (1.2 mmol, 139.3 mg, 133 µL).
-
Solvent/Catalyst Addition: Add absolute ethanol (3 mL) to the vial.
-
Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes with stirring. The power should be set to a maximum of 200 W, with the instrument automatically modulating power to maintain the target temperature.
-
Work-up: After the vial has cooled to room temperature, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the final product.
Comparative Data: Fischer Indole Synthesis
| Entry | Arylhydrazine | Carbonyl Compound | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylhydrazine | Propiophenone | Conventional (AcOH, reflux) | 8 h | 75 | [5] |
| 2 | Phenylhydrazine | Propiophenone | Microwave (170 °C, Eaton's Reagent) | 10 min | 92 | [5] |
| 3 | Phenylhydrazine | Cyclohexanone | Microwave (p-TSA, solvent-free) | 3 min | 91 |[15] |
Protocol 2: Microwave-Enhanced Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful method for constructing polysubstituted indoles via the palladium-catalyzed reaction of an o-haloaniline with an alkyne.[16] This reaction is highly amenable to microwave heating, which significantly accelerates the catalytic cycle.[5]
Reaction Mechanism Workflow
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Detailed Protocol: Synthesis of Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate
-
Reagent Preparation: To a 10 mL microwave vial, add 2-iodo-4-nitroaniline (1.0 mmol, 264.0 mg), methyl 2-butynoate (1.5 mmol, 147.1 mg, 149 µL), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg).
-
Base and Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) and N,N-dimethylformamide (DMF, 4 mL).
-
Vial Sealing: Add a stir bar and seal the vial.
-
Microwave Irradiation: Irradiate in the microwave reactor at 120 °C for 20 minutes .
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired indole carboxylate.
Microwave-Assisted Synthesis of Indazole Carboxylate Derivatives
Indazoles are also a critical heterocyclic motif in drug discovery.[2] Microwave-assisted synthesis provides a rapid and efficient entry to this scaffold, particularly through intramolecular cyclization and cross-coupling strategies.
Protocol 3: Microwave-Assisted Reductive Cyclization for Indazole Acetic Acids
A powerful strategy for forming the indazole ring involves the reductive cyclization of nitro-aryl precursors. Microwave heating can facilitate this transformation, often in a one-pot fashion, leading directly to functionalized indazoles.[17]
Reaction Scheme: 3-Amino-3-(2-nitrophenyl)propanoic acid derivative + Alcohol (Solvent) → Indazole Acetic Acid Derivative
Detailed Protocol: Synthesis of (1H-Indazol-1-yl)acetic acid
-
Reagent Preparation: In a 10 mL microwave vial, place 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 mmol, 210.2 mg).
-
Solvent Addition: Add ethanol (5 mL).
-
Vial Sealing: Add a stir bar and seal the vial tightly.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 160 °C for 30 minutes . The internal pressure will rise; ensure the reactor is properly calibrated and monitored.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure indazole acetic acid derivative.
Comparative Data: Synthesis of Tetrahydroindazole Derivatives
| Compound | R Group | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3a | H | Conventional (Reflux, Acetic Acid) | 4 h | 60 | [18] |
| 3a | H | Microwave (300 W) | 10 min | 80 | [18] |
| 3c | 4-Bromophenyl | Conventional (Reflux, Acetic Acid) | 6 h | 75 | [18] |
| 3c | 4-Bromophenyl | Microwave (300 W) | 15 min | 90 |[18] |
Protocol 4: Microwave-Promoted C-N Cross-Coupling for N-Aryl Indazoles
Functionalization of the indazole core at the N1 or N2 position is crucial for tuning biological activity. Microwave-assisted Buchwald-Hartwig or Ullmann-type cross-coupling reactions provide an efficient means for this derivatization.[19]
Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-indazole
-
Reagent Preparation: To a 10 mL microwave vial, add 1H-indazole (1.0 mmol, 118.1 mg), 1-iodo-4-methoxybenzene (1.1 mmol, 257.4 mg), copper(I) iodide (CuI, 0.1 mmol, 19.0 mg), and L-proline (0.2 mmol, 23.0 mg).
-
Base and Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) and dimethyl sulfoxide (DMSO, 3 mL).
-
Vial Sealing: Add a stir bar and seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 140 °C for 30 minutes .
-
Work-up: After cooling, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-arylated indazole.
Conclusion
Microwave-assisted organic synthesis is a powerful, enabling technology that significantly accelerates the synthesis of valuable indole and indazole carboxylate derivatives.[1][10] The protocols detailed in this guide demonstrate the capacity of MAOS to drastically reduce reaction times, improve yields, and promote greener chemical practices. By understanding the fundamental principles of microwave heating and adhering to strict safety protocols, researchers can effectively leverage this technology to expedite the discovery and development of novel therapeutic agents.
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Application Note: Strategic Synthesis of Granisetron via the Key Intermediate 1-Methyl-1H-indazole-3-carboxylic Acid
Abstract
Granisetron is a highly selective 5-HT₃ receptor antagonist, pivotal in managing chemotherapy- and radiotherapy-induced nausea and vomiting.[1] Its efficacy is rooted in its unique molecular structure, the synthesis of which relies on the efficient coupling of two primary building blocks. This document provides a detailed guide for the synthesis, purification, and application of a crucial intermediate, 1-Methyl-1H-indazole-3-carboxylic acid , in the total synthesis of Granisetron. We present validated, step-by-step protocols, explain the chemical principles behind key procedural choices, and offer troubleshooting insights for researchers, chemists, and professionals in active pharmaceutical ingredient (API) development.
Introduction: The Strategic Importance of the Indazole Moiety
The therapeutic effect of Granisetron is derived from its high-affinity competitive blockade of serotonin (5-hydroxytryptamine₃) receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[1] The molecular architecture responsible for this activity is an N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide structure.
A robust retrosynthetic analysis of Granisetron logically disconnects the molecule at the amide bond, yielding two key intermediates:
-
Intermediate A: 1-Methyl-1H-indazole-3-carboxylic acid
-
Intermediate B: endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This application note focuses on the synthesis and utilization of Intermediate A, as its purity and yield are critical determinants for the efficiency of the final coupling step and the overall quality of the Granisetron API. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, making its synthesis a valuable process for drug discovery.[2][3]
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Introduction: The Strategic Importance of 1-Methylindazole-3-carboxylic Acid
An Application Note and Protocol Guide for the Synthesis of 1-Methylindazole-3-carboxylic Acid
1-Methylindazole-3-carboxylic acid (1-MICA), identified by CAS number 50890-83-0, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2][3] Its structural significance lies in the indazole core, a privileged scaffold found in numerous biologically active compounds.[4][5] The primary application driving the demand for high-purity 1-MICA is its role as a key precursor in the synthesis of Granisetron.[3][6][7] Granisetron is a potent serotonin 5-HT3 receptor antagonist, widely prescribed as an antiemetic agent to manage nausea and vomiting induced by chemotherapy and surgery.[3][7] The efficacy and safety of such pharmaceuticals are directly dependent on the quality of their intermediates, making robust and reproducible synthetic methods for 1-MICA a critical focus for researchers and drug development professionals.[7]
This guide provides a detailed overview of the prevalent synthetic strategies for preparing 1-MICA, with a focus on explaining the chemical principles that underpin these methodologies. We will compare a modern, highly selective, one-pot process with a more traditional, multi-step route, and provide detailed, actionable protocols for laboratory execution.
Comparative Analysis of Synthetic Strategies
Two primary pathways dominate the synthesis of 1-MICA: a direct N-methylation of indazole-3-carboxylic acid and a classical approach involving esterification, methylation, and subsequent hydrolysis. While both routes can yield the desired product, they differ significantly in efficiency, safety, and scalability.
-
Strategy 1: Direct N-Methylation of Indazole-3-carboxylic Acid (ICA) This is the preferred industrial method, valued for its efficiency and high regioselectivity. The core transformation is the methylation of the indazole nitrogen. The key challenge is to selectively methylate the N1 position over the N2 position. Modern protocols have achieved high selectivity by optimizing the choice of base.[6][8]
-
Strategy 2: Methylation of an Ester Intermediate followed by Hydrolysis This older route involves protecting the carboxylic acid as an ester (e.g., methyl ester) before N-methylation.[6][9] This pathway is often hampered by the formation of a mixture of N1 and N2 methylated isomers, which requires challenging purification steps.[6] The final hydrolysis step adds to the process length, making it less efficient for large-scale production.[9]
The direct methylation approach, particularly when using alkaline earth metal bases, is demonstrably superior as it mitigates the formation of the undesired 2-MICA isomer and avoids hazardous reagents like sodium metal, which were used in earlier alkali metal alkoxide methods.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key differences between the direct and multi-step synthetic routes.
Caption: Comparison of the direct vs. multi-step synthesis of 1-MICA.
Protocol 1: Highly Selective Direct N-Methylation
This protocol is based on an improved, industrially scalable process that utilizes an alkaline earth metal alkoxide as the base to ensure high regioselectivity for N1-methylation.[6][8][9] The use of calcium methoxide is advantageous as it is less hazardous than generating sodium methoxide in situ and leads to a cleaner reaction profile with minimal side products.[6]
Reaction Principle
Indazole-3-carboxylic acid (ICA) is a weak acid. The proton on the indazole nitrogen can be removed by a suitable base. The resulting indazolide anion is then alkylated by a methylating agent. The cation of the base (e.g., Ca²⁺) plays a crucial role in coordinating the intermediate, sterically favoring the attack of the methylating agent at the N1 position.
Caption: Workflow for the direct N-methylation of ICA.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |
| Indazole-3-carboxylic acid (ICA) | 2623-41-8 | 162.15 | 1.0 | 10.0 g |
| Calcium Methoxide | 2556-53-8 | 102.13 | 2.0 | 12.6 g |
| Dimethyl Sulfate | 77-78-1 | 126.13 | 2.0 | 15.6 g (11.8 mL) |
| Methanol | 67-56-1 | 32.04 | - | 150 mL |
| Sodium Hydroxide (46% aq.) | 1310-73-2 | 40.00 | - | As needed |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |
| Water | 7732-18-5 | 18.02 | - | 100 mL |
Step-by-Step Procedure
-
Reactor Setup: Equip a suitable reaction vessel with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Base Preparation: Charge the reactor with industrial methanol (150 mL) and calcium methoxide (12.6 g, ~2.0 eq).
-
Initial Reflux: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2 hours.
-
Addition of ICA: Add indazole-3-carboxylic acid (10.0 g, 1.0 eq) to the mixture.
-
Salt Formation: Heat the resulting mixture under reflux for an additional 2 hours to ensure complete formation of the calcium salt.
-
Methylation: Add dimethyl sulfate (15.6 g, ~2.0 eq) dropwise via the dropping funnel over a period of 2 hours while maintaining reflux. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction Completion: After the addition is complete, continue to reflux for 1 hour. Monitor the reaction progress by HPLC (High-Performance Liquid Chromatography) until the consumption of ICA is complete. A typical reaction mixture will show >98% 1-MICA.[8]
-
Quenching and pH Adjustment: Cool the reaction mixture to room temperature. Add water (100 mL) and then carefully add 46% sodium hydroxide solution to raise the pH to ~14. This step hydrolyzes any remaining dimethyl sulfate.
-
Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the mixture to adjust the pH to approximately 1. Vigorous stirring for 2 hours will promote the precipitation of the product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with 5% hydrochloric acid (3 x 30 mL).
-
Drying: Dry the product in an oven at 50°C overnight to yield 1-methylindazole-3-carboxylic acid.
-
(Optional) Purification: For higher purity, the crude product can be slurried in a methanol-water mixture (e.g., 3:7 ratio), heated to reflux for 4 hours, cooled, and filtered to yield the final product with purity often exceeding 99.7%.[8]
Expected Yield: 78-88%[8] Purity (HPLC): >99%[8]
Protocol 2: Synthesis via Ester Hydrolysis (Classical Method)
This two-step protocol first involves the synthesis of the methyl ester of ICA, followed by its hydrolysis. It is presented for educational and comparative purposes.
Part A: Esterification of Indazole-3-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-Indazole-3-carboxylic acid (4.0 g, 1.0 eq) in methanol (40 mL).[10]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reaction: Heat the solution to reflux and stir for 2 hours.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Treat the residue with ice water (50 mL) and extract the precipitated product with ethyl acetate (2 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1H-indazole-3-carboxylic acid methyl ester.[10][11]
Part B: Hydrolysis of Methyl 1-Methylindazole-3-carboxylate
Note: This step assumes the N1-methylated ester has been synthesized and isolated, a step known to have selectivity issues.
-
Setup: In a round-bottom flask, stir a solution of methyl 1-methylindazole-3-carboxylate (1.0 g, 1.0 eq) in a mixture of methanol (10 mL) and 2N sodium hydroxide solution (120 mL).[12]
-
Reaction: Heat the mixture at reflux for 2 hours. The ester hydrolysis is a saponification reaction, which is irreversible.[13][14]
-
Acidification: After cooling the solution to room temperature, acidify it with a suitable acid (e.g., dilute HCl) to a pH of ~1-2 to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 1-MICA.
This classical route is generally lower yielding and more labor-intensive than the direct methylation protocol due to the additional steps and potential for isomer formation during the N-methylation of the ester.[6]
Conclusion
For the synthesis of 1-methylindazole-3-carboxylic acid, direct N-methylation of indazole-3-carboxylic acid using alkaline earth metal bases represents the most efficient, safe, and scalable method. It provides high yields and excellent regioselectivity, directly affording a high-purity product. This approach is superior to older, multi-step methods that proceed via an ester intermediate, which suffer from poor selectivity and lower overall efficiency. The protocols and principles outlined in this guide are intended to provide researchers and process chemists with a robust framework for the successful synthesis of this critical pharmaceutical intermediate.
References
-
China 1-Methyl Indazole-3-Carboxylic acid 50890-83-0 - Chinachemnet. (n.d.). Retrieved from [Link]
- Naddaka, V., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S. Patent Application US20040248960A1.
- Naddaka, V., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. European Patent EP1484321A1.
-
Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
- Naddaka, V., et al. (2006). Process for preparing 1-methylindazole-3-carboxylic acid. U.S. Patent US7060841B2.
-
1-Methylindazole-3-carboxylic acid, 98% | 50890-83-0 - J&K Scientific. (n.d.). Retrieved from [Link]
-
Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com. (n.d.). Retrieved from [Link]
-
The Significance of 1-Methylindazole-3-carboxylic Acid as a Pharmaceutical Intermediate. (2025). Retrieved from [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]
- Childers, W. E., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. U.S. Patent Application US20110172428A1.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. (n.d.). Retrieved from [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis). (2018). YouTube. Retrieved from [Link]
-
1-Methylindazole-3-carboxylic acid, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
-
Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Retrieved from [Link]
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methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. (n.d.). Retrieved from [Link]
-
Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxy-1H-indazole-3-carboxylate
Prepared by the Applications Science Team
Welcome to the technical support guide for the synthesis of methyl 5-methoxy-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The indazole scaffold acts as a bioisostere of indole, offering unique hydrogen bonding capabilities that are crucial for molecular recognition in biological systems.[1][2][3] Achieving a high yield of this specific derivative, however, can be challenging due to potential side reactions and the need for precise control over reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route.
Overview of Primary Synthetic Strategies
The synthesis of the 1H-indazole-3-carboxylate core can be approached through several established name reactions. The most prevalent and historically significant route involves a two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization.[4][5][6] Alternative methods, such as the Cadogan-Sundberg reaction or direct nitrosation of a corresponding indole, offer different advantages and present their own unique challenges.[1][7][8][9]
Sources
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- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Indazole-3-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-3-carboxylic acid derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during experimental work with this important class of compounds. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter. The solutions provided are based on established scientific principles and practical laboratory experience.
FAQ 1: My indazole-3-carboxylic acid derivative won't dissolve in aqueous buffers for my biological assay. What are my primary options?
This is a common and critical challenge, as achieving sufficient aqueous solubility is paramount for most biological assays. Indazole-3-carboxylic acids are weak acids, and their solubility is highly dependent on pH.[1][2]
Root Cause Analysis:
The poor aqueous solubility of many indazole-3-carboxylic acid derivatives stems from the hydrophobic nature of the indazole ring system and any appended lipophilic substituents. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Strategies:
-
pH Adjustment:
-
Principle: By increasing the pH of the aqueous medium to a value above the pKa of the carboxylic acid, you deprotonate it to the more soluble carboxylate salt (-COO⁻).[2][5] For many carboxylic acids, a pH of 7.4 or higher is sufficient to see a significant increase in solubility.[1]
-
Protocol:
-
Prepare a concentrated stock solution of your compound in an organic solvent like DMSO. For example, Lonidamine, an indazole-3-carboxylic acid derivative, is soluble in DMSO at up to 100 mM.[6]
-
Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to a suitable level (e.g., 7.4, 8.0).
-
Perform a serial dilution of the DMSO stock into the pH-adjusted buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
-
Caution: Ensure the final pH is compatible with your assay system (e.g., cell viability, enzyme activity). Also, be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells or interfere with the assay.
-
-
Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[7][8][9]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[8][]
-
Protocol:
-
Prepare a stock solution of your compound in the chosen co-solvent.
-
Prepare your aqueous buffer.
-
Add the co-solvent stock to the aqueous buffer to the desired final concentration. The amount of co-solvent should be minimized to avoid impacting the biological system.
-
-
Expert Insight: The choice of co-solvent can be critical. For instance, while ethanol is a good solubilizer, it can be more disruptive to protein structure than propylene glycol at the same concentration.
-
-
Salt Formation:
-
Principle: Converting the carboxylic acid to a stable salt form is a highly effective method to enhance aqueous solubility and dissolution rate.[11][12][13] Alkali metal salts (e.g., sodium, potassium) of acidic drugs are generally more water-soluble than the parent compound.[4]
-
Application: This is more of a drug development strategy than an in-lab quick fix. However, if you are synthesizing derivatives, consider creating various salt forms for screening. The selection of a suitable counterion is guided by the pKa of the drug.[14]
-
-
Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[16][17][18]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.[15]
-
Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add your indazole-3-carboxylic acid derivative to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
-
FAQ 2: I've managed to dissolve my compound, but it precipitates out of solution over time or upon dilution. How can I prevent this?
This issue often arises from creating a supersaturated solution that is not thermodynamically stable.
Root Cause Analysis:
When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the solvent composition changes rapidly. If the final concentration of the compound exceeds its equilibrium solubility in the final solvent mixture, it will precipitate.
Troubleshooting Strategies:
-
Optimize the Stock Solution Concentration: Lowering the concentration of your initial stock solution in the organic solvent can sometimes prevent precipitation upon dilution.
-
Slower Addition and Mixing: Instead of a single, rapid addition, try adding the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to avoid localized high concentrations that trigger precipitation.
-
Use of Stabilizers:
-
Polymers: Polymers like HPMC (hydroxypropyl methylcellulose) can help maintain a supersaturated state and inhibit precipitation.
-
Surfactants: Non-ionic surfactants can also be employed to stabilize the dissolved drug.
-
-
Re-evaluate Your Solubilization Method: If precipitation is persistent, the chosen solubilization method may not be robust enough. Consider switching to or combining methods. For example, using a co-solvent in combination with pH adjustment can be more effective than either method alone.[]
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This is a standard method to determine the thermodynamic solubility of a compound.[19][20]
Materials:
-
Your indazole-3-carboxylic acid derivative
-
Selected buffer (e.g., PBS pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
0.22 µm or 0.45 µm syringe filters (ensure the filter material does not bind your compound)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. "Excess" means that undissolved solid should be visible.
-
Seal the vials and place them on an orbital shaker.
-
Equilibrate for 24-48 hours. The time should be sufficient to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of a Cyclodextrin Complex
Materials:
-
Indazole-3-carboxylic acid derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare a solution of HP-β-CD in the desired buffer at a specific concentration (e.g., 10% w/v).
-
Slowly add the solid indazole-3-carboxylic acid derivative to the cyclodextrin solution while stirring.
-
Continue stirring for several hours to overnight. Gentle heating or sonication can sometimes accelerate complex formation.
-
Visually inspect the solution for clarity. If necessary, filter the solution to remove any undissolved material.
-
The resulting clear solution contains the drug-cyclodextrin complex.
Quantitative Data Summary
The following table provides a general overview of the solubility of a representative indazole-3-carboxylic acid, Lonidamine, in various solvents. Actual solubilities for your specific derivative will vary.
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 20-100 mg/mL | [6][21] |
| Dimethylformamide (DMF) | ~25 mg/mL | [21] |
| Ethanol | ~1.7 mg/mL (or 5 mM) | [21] |
| Aqueous Buffers | Sparingly soluble | [21] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [21] |
Troubleshooting Dissolution Experiments
When conducting dissolution tests, several issues can arise that may not be directly related to the inherent solubility of the compound but rather the experimental setup.[22][23]
Common Problems and Solutions:
-
Inconsistent Results:
-
Cause: Variability in media preparation, improper equipment calibration, or inconsistent sampling times.[22][24]
-
Solution: Ensure dissolution media is prepared fresh and de-aerated. Verify the calibration of the dissolution apparatus. Use automated sampling where possible to ensure consistent timing.[25]
-
-
Low Dissolution Rate:
-
Cause: The drug may be degrading in the dissolution medium.[22][23] The particle size of the solid may be too large.[25][26]
-
Solution: Check the chemical stability of your compound at the pH of the dissolution medium.[23] If stability is an issue, a different medium may be needed. Consider particle size reduction techniques like micronization if working with a solid formulation.[13][27]
-
-
Unexpectedly High Results:
-
Cause: This could be due to analytical interference or issues with the reference standard.
-
Solution: Verify the specificity of your analytical method. Ensure the reference standard is pure and accurately weighed.
-
Caption: Troubleshooting workflow for dissolution experiments.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Todkar, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(2), 1-8. [Link]
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Lohmann, S. E., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2530. [Link]
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Singh, G. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 28(3). [Link]
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Prajapati, R., & Wadher, K. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 272-277. [Link]
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M, V. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-15. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Shrestha, S. et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Authorea Preprints. [Link]
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Frank, K. J., et al. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Current Pharmaceutical Design, 24(22), 2548-2562. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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Müller, R. H., & Jacobs, C. (2002). Drug delivery strategies for poorly water-soluble drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(9), 584-590. [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
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Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Savjani, K. T., et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-12. [Link]
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Kumar, L., & Singh, S. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 105(11), 3223-3238. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]
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Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Cellagen Technology. (n.d.). Lonidamine Product Specification Sheet. [Link]
-
Brown, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 268. [Link]
-
Qureshi, A., et al. (2023). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 4(1), 1-5. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Brown, C., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech, 23(8). [Link]
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Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug solubility experiment? [Link]
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Pharma Stability. (2025). Troubleshooting Dissolution Failures in Stability Studies. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Gray, V. A. (2005). Challenges to the Dissolution Test Including Equipment Calibration. Dissolution Technologies, 12(4), 6-10. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]
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Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
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Britannica. (n.d.). Carboxylic acid. [Link]
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Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Shinde, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 56-66. [Link]
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Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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Chemsrc. (n.d.). Indazole-3-carboxylic acid. [Link]
-
Reddit. (2023). carboxylic acid solubility + TLC. [Link]
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Minimizing side reactions during the nitrosation of indoles to form indazoles
Welcome to the technical support center for the nitrosation of indoles, a critical transformation in the synthesis of indazole derivatives. Indazoles are a highly valued scaffold in medicinal chemistry, notably as kinase inhibitors in oncology, with prominent examples including Axitinib and Pazopanib.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize common side reactions, and optimize yields for the successful synthesis of 1H-indazole-3-carboxaldehydes and related structures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Question 1: My reaction is producing a significant amount of a deep red, insoluble material, and the yield of my desired indazole is very low. What is happening and how can I fix it?
Answer:
The deep red byproduct is almost certainly a dimeric species.[1][2] This is the most common and frustrating side reaction, especially when working with electron-rich indoles.
Root Cause: The formation of dimers occurs when a molecule of your starting indole, which is nucleophilic, attacks the reactive 3-nitrosoindole (oxime) intermediate before it can undergo the desired ring-opening and recyclization to form the indazole.[1][2]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in indole nitrosation.
Solutions:
-
Reverse Addition Protocol: This is the most effective strategy. Instead of adding the acid to a mixture of the indole and sodium nitrite, you should add a solution of the indole slowly to the pre-formed nitrosating mixture (sodium nitrite and acid).[1][3][4] This maintains a low concentration of the nucleophilic indole at all times, kinetically favoring the reaction of the intermediate with water over another indole molecule.[1]
-
Low Temperature: Perform the addition of the indole solution at 0 °C in an ice bath.[1][5] Lowering the temperature slows down the rate of both the desired reaction and the side reaction, but it has a more pronounced effect on minimizing the undesired dimerization.
-
Dilution: For particularly reactive, electron-rich indoles, consider using a more dilute reaction mixture.[2] This further decreases the probability of intermolecular reactions that lead to dimers.
Experimental Protocol: Optimized Reverse Addition for Indole Nitrosation
-
Prepare the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF. Cool the flask to 0 °C in an ice bath.[2][5]
-
Acidification: Slowly add 2 N aqueous HCl (2.7 to 7 equivalents, substrate-dependent) to the stirred nitrite solution, maintaining the temperature at 0 °C.[1][5] Allow the mixture to stir for 10 minutes.
-
Prepare the Indole Solution: In a separate flask, dissolve your indole (1 equivalent) in a minimal amount of DMF.
-
Slow Addition: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture over a period of at least 2 hours.[1][2][5] Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
Reaction Progression: After the addition is complete, the reaction may be stirred at a higher temperature to drive the conversion to the indazole. The optimal temperature depends on the electronic nature of your indole (see table below).[1]
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate, extract with an organic solvent like ethyl acetate, and purify the crude product by column chromatography.[2][5]
Question 2: My indole has electron-withdrawing groups, and the reaction is very slow or gives no product. How should I adjust the conditions?
Answer:
Electron-deficient indoles are less nucleophilic and therefore react more slowly with the electrophilic nitrosating agent. They also require more energy for the subsequent ring-opening and closure steps.
Solutions:
-
Elevated Temperature: While the initial addition of the indole should still be performed at 0 °C to prevent side reactions, the reaction mixture will likely require heating to drive the conversion to completion. For electron-poor indoles, such as nitro-substituted derivatives, temperatures up to 80 °C may be necessary.[1][5]
-
Monitoring: Carefully monitor the reaction progress by TLC. You will likely observe the formation of the oxime intermediate first, which will then be converted to the indazole product at the higher temperature.
Table 1: Recommended Reaction Temperatures Post-Addition Based on Indole Electronics
| Indole Substituent Type | Example Substituents | Recommended Temperature | Typical Reaction Time |
| Electron-Rich | -OCH₃, -OBn | Room Temperature | 1-3 hours |
| Electron-Neutral/Slightly Deficient | -H, -Br | 50 °C | 3-5 hours |
| Electron-Poor | -NO₂, -CN | 80 °C | 6+ hours |
This data is synthesized from trends reported in Chevalier, A. et al. (2018).[1]
Question 3: I am isolating an N-nitrosoindole instead of the expected C3-nitroso intermediate or the final indazole product. Why is this happening?
Answer:
While C3 nitrosation is the desired pathway for indazole formation, competitive N-nitrosation at the indole nitrogen can occur.[6] The stability and reactivity of the resulting N-nitrosoindole can be influenced by the reaction conditions and the indole's structure.
Root Cause: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. The equilibrium between N-nitrosation and C-nitrosation can be influenced by factors like steric hindrance around the C3 position and the specific nitrosating agent used. In some cases, an N-nitrosoindole might be an intermediate that can rearrange to a C-nitroso species, a transformation reminiscent of the Fischer-Hepp rearrangement, though this is less common for indoles than for anilines.[7][8]
Solutions:
-
Control Acidity: The pH of the reaction medium is critical. While mildly acidic conditions are required to generate the active nitrosating species (nitrous acid, HNO₂), excessively strong acid can alter the reactivity and favor undesired pathways.[9] A pH range of 3-4 is a good starting point.[9]
-
Ensure C3 is Unsubstituted: The primary pathway to indazoles via this method relies on an initial electrophilic attack at the C3 position of the indole.[10][11][12] If the C3 position is already substituted, N-nitrosation becomes more likely.[13]
-
Choice of Nitrosating Agent: While sodium nitrite/HCl is standard, other nitrosating agents like isoamyl nitrite might offer different selectivity profiles, although this is less common for this specific transformation.[14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nitrosation of indole to 1H-indazole-3-carboxaldehyde?
A1: The reaction proceeds through a multi-step pathway:
-
Electrophilic Attack: The reaction begins with the electrophilic nitrosation at the electron-rich C3 position of the indole ring to form a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1]
-
Water Addition: The oxime intermediate promotes the nucleophilic addition of a water molecule at the C2 position.[1][5]
-
Ring Opening: This addition triggers the opening of the indole's pyrrole ring.
-
Ring Closure: The reaction concludes with a ring-closure step to form the stable 1H-indazole ring, yielding the final 1H-indazole-3-carboxaldehyde product.[1][5]
Visualizing the Reaction Mechanism:
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
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- 6. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
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- 13. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
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How to reduce reaction time for indazole formation via heating
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into reducing reaction times for indazole formation, a critical step in the synthesis of many pharmacologically active compounds.[1] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when reaction kinetics are a concern in heat-induced indazole synthesis.
Q1: My indazole synthesis is extremely slow and requires prolonged heating at high temperatures. What are the primary factors I should investigate?
A1: A sluggish reaction is one of the most common hurdles in heterocyclic chemistry. The issue typically stems from one or more of three key areas: the catalyst system, the solvent environment, or the reaction temperature itself. Excessively high temperatures can also lead to the decomposition of starting materials or products.[2] A systematic approach is crucial for efficient optimization.
Here is a logical workflow to diagnose and resolve slow reaction rates.
Caption: Troubleshooting workflow for slow indazole formation.
1. The Catalyst System: Lowering the Energy Barrier
A catalyst accelerates a reaction by providing an alternative pathway with a lower activation energy, without being consumed in the process. For many modern indazole syntheses, particularly those involving C-N or C-C bond formation, a catalyst is essential.
-
Palladium (Pd) Catalysis: Widely used for intramolecular C-N bond formation and cross-coupling reactions.[1][3] Systems like Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppf) are effective for cyclizing precursors like N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles.[1][3]
-
Copper (Cu) Catalysis: A more economical alternative to palladium, copper catalysts like CuI or Cu₂O are effective in Ullmann-type reactions and multi-component syntheses.[4][5] They are particularly useful for forming both C-N and N-N bonds in one-pot procedures.[6][7]
-
Acid Catalysis: Classical methods like the Fischer indole synthesis (adaptable for indazoles) rely on Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA) to facilitate the key[8][8]-sigmatropic rearrangement.[2][9] The choice and concentration of the acid are critical.[2]
Catalyst Performance Comparison
| Catalyst System | Substrates | Product | Yield (%) | Time (h) | Temp. (°C) | Ref. |
|---|---|---|---|---|---|---|
| PdCl₂(dppf)·DCM / K₂CO₃ | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + Phenylboronic acid | N-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide | 92 | 12 | 100 | [10] |
| Pd(OAc)₂ / dppf / t-BuONa | N-(o-bromobenzyl)-N-(p-tolyl)hydrazine | 2-(p-tolyl)-2H-indazole | ~22 | 15 | 90 | [10] |
| Cu₂O | (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene | (E)-3-(pent-1-en-1-yl)-2-phenyl-2H-indazole | 81 | Not Specified | 110 |[10] |
Experimental Protocol 1: Screening Palladium Catalysts for C-N Cyclization
This protocol outlines a general procedure for screening different palladium catalysts and ligands to optimize the formation of a 2-substituted-2H-indazole from an o-bromobenzyl hydrazine precursor.
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 eq), the base (e.g., t-BuONa, 1.4 eq), and the desired solvent (e.g., Toluene, 0.1 M).
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., Vial 1: Pd(OAc)₂ (5 mol%) + dppf (6 mol%); Vial 2: Pd₂(dba)₃ (2.5 mol%) + XPhos (6 mol%)).
-
Reaction: Seal the vials and place them in a pre-heated reaction block at 90-110 °C.
-
Monitoring: After 2 hours, take a small aliquot from each reaction, quench with a neutral buffer, extract with ethyl acetate, and analyze by TLC or LC-MS to assess conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 12h) to identify the catalyst system that provides the fastest conversion to the desired indazole product.
2. The Solvent Environment: More Than Just a Medium
The solvent not only dissolves reactants but also influences reaction rates through its polarity, boiling point, and ability to coordinate with catalytic species.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are often excellent choices for metal-catalyzed reactions, as they can help stabilize charged intermediates and often have high boiling points, allowing for a wide temperature range.[6][11] For certain syntheses, DMSO has been shown to provide the best yields.[11][12]
-
Aprotic Solvents: Toluene and dioxane are commonly used in palladium-catalyzed reactions.[1]
-
Protic Solvents: Acetic acid can serve as both a solvent and a catalyst in Fischer-type syntheses.[2] In some modern, green chemistry approaches, water has been used effectively as a solvent for direct arylation reactions.[13]
Effect of Various Solvents on 1H-Indazole Synthesis
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Water | 45 |
| 2 | Methanol | 52 |
| 3 | Ethanol | 60 |
| 4 | Acetonitrile | 65 |
| 5 | Toluene | 68 |
| 6 | THF | 70 |
| 7 | DMF | 85 |
| 8 | DMSO | 92 |
Data adapted from a study on the synthesis of 1H-indazoles under ultrasound irradiation.[11]
Frequently Asked Questions (FAQs)
Q2: I've optimized my catalyst and solvent, but the reaction is still slow. When should I consider microwave synthesis over a conventional oil bath?
A2: You should consider switching to microwave-assisted organic synthesis (MAOS) when you need a significant reduction in reaction time and conventional heating is inefficient. MAOS utilizes dielectric heating, where microwave energy directly excites polar molecules in the mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[14][15] This often results in dramatic rate acceleration, higher yields, and fewer byproducts.[14][16][17]
Conventional Reflux vs. Microwave Synthesis of Tetrahydroindazoles
| Compound | R Group | Method | Reaction Time | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 3a | H | Reflux (Acetic Acid) | 4 h | 60 | [14] |
| Microwave (300 W) | 10 min | 80 | [14] | ||
| 3b | Phenyl | Reflux (Acetic Acid) | 6 h | 70 | [14] |
| Microwave (300 W) | 15 min | 85 | [14] | ||
| 3c | 4-Bromophenyl | Reflux (Acetic Acid) | 6 h | 75 | [14] |
| | | Microwave (300 W) | 15 min | 90 |[14] |
Experimental Protocol 2: Microwave-Assisted Synthesis of a Tetrahydroindazole Derivative
This protocol is adapted from a procedure for the condensation of 2-acetylcyclohexanone with a hydrazine.[14]
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-acetylcyclohexanone (1.0 mmol), the desired hydrazine (e.g., phenylhydrazine, 1.1 mmol), and glacial acetic acid (3 mL) as the solvent and catalyst.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial inside the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant power (e.g., 300 W) for 15 minutes. The temperature and pressure will be monitored by the instrument's sensors.
-
Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Q3: My reaction is fast with heating, but the yield is low and my TLC/LC-MS shows multiple side products. What is happening?
A3: High temperatures can accelerate not only the desired reaction but also competing side reactions or cause product degradation. Speed does not always equal efficiency.
-
Common Side Reactions:
-
Dimerization: Highly reactive intermediates or starting materials (like electron-rich indoles) can react with each other.[18] This can sometimes be mitigated by using a "reverse addition" technique, where the indole is slowly added to the other reagents to keep its concentration low.[18]
-
Regioisomer Formation: Alkylation or acylation of the indazole core can occur at either the N-1 or N-2 position, leading to a mixture of products.[19][20] The thermodynamic (often N-1) versus kinetic (often N-2) products can be favored by adjusting temperature and reaction time.[19]
-
Decomposition: Sensitive functional groups on your substrates or the indazole product itself may not be stable at the required reaction temperatures.
-
-
Troubleshooting Strategy:
-
Lower the Temperature: Find the minimum temperature required for the reaction to proceed at an acceptable rate. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation over time.
-
Use a More Active Catalyst: A more efficient catalyst can allow you to run the reaction at a lower temperature, thereby minimizing side reactions while maintaining a good rate.
-
Q4: How does the choice of base affect reaction time in metal-catalyzed indazole syntheses?
A4: The base is often a critical component of the catalytic cycle and its choice can significantly impact the reaction rate. In many palladium- and copper-catalyzed reactions, the base is not merely a proton scavenger.
-
Role in Catalytic Cycle: In reactions like the Suzuki-Miyaura coupling to functionalize an indazole, the base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[21] In intramolecular amination reactions to form the indazole ring, a strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is often required to deprotonate the hydrazine nitrogen, facilitating the reductive elimination step that forms the C-N bond.[3]
-
Basicity and Solubility: The strength and solubility of the base can affect the rate. A base that is too weak may not facilitate the key catalytic step efficiently. A base that is poorly soluble in the reaction medium can also lead to slow kinetics. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) is a standard optimization procedure.
Sources
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jchr.org [jchr.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Indazole-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of Indazole-3-Carboxylic Acid (ICA). This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this important synthesis from the bench to production. Indazole-3-carboxylic acid is a crucial building block in medicinal chemistry, notably as a key starting material for pharmaceuticals like the antiemetic drug Granisetron and various receptor agonists.[1][2]
While several synthetic routes exist, transitioning to a larger scale introduces significant challenges that can impact yield, purity, and operational safety. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and a transparent look at the underlying chemical principles to empower your scale-up activities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Indazole-3-Carboxylic Acid suitable for scale-up?
A1: Two primary routes are favored for their scalability and use of accessible starting materials.
-
The Davis-Beirut Reaction Pathway (from Isatin): This is a widely used method that begins with the alkaline hydrolysis of isatin. The resulting intermediate is converted to a diazonium salt, which is then reduced and cyclized under acidic conditions to form the indazole ring.[1] While effective, this route involves diazonium intermediates, which require strict temperature control and careful handling on a large scale due to their potential instability.
-
The Phenylhydrazine Pathway (Diazonium-Free): A safer and more scalable alternative starts with commercially available phenylhydrazine and benzaldehyde.[1] These react to form a phenylhydrazone, which then undergoes a series of steps to build the indazole ring without involving hazardous diazonium salts. This route is often preferred for large-scale manufacturing due to its improved safety profile.[1]
Q2: Why is temperature control so critical during the synthesis from isatin?
A2: In the isatin route, the formation of the diazonium salt from an amino-phenyl intermediate is a highly exothermic step. On a large scale, the high surface-area-to-volume ratio of lab flasks is lost, making heat dissipation much more challenging. A runaway reaction can lead to rapid decomposition of the diazonium salt, generating nitrogen gas and creating a significant safety hazard (pressure buildup). Furthermore, poor temperature control can lead to the formation of phenolic impurities and a substantial loss of yield.[1] Operations that require rapid cooling after a reaction step can be particularly difficult to achieve on a large scale.[1]
Q3: What are the primary impurities I should be aware of?
A3: Impurity profiles can vary by synthetic route. In alkylation reactions to produce derivatives like 1-methyl-indazole-3-carboxylic acid (1-MICA), the primary impurity is often the undesired N2-alkylated regioisomer (2-MICA).[3][4] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[4] Other potential impurities can include unreacted starting materials, byproducts from side reactions (e.g., decarboxylation at high temperatures), and residual solvents from the work-up.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction conversion is poor, and the final isolated yield is much lower than expected. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem. The first step is to determine if the issue lies with the reaction itself (poor conversion) or the isolation procedure (product loss during work-up).
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Incomplete Isatin Ring Opening | The initial hydrolysis of isatin with NaOH is reversible. Insufficient base or reaction time will leave starting material unreacted. Use HPLC to monitor the disappearance of the isatin peak. | Ensure at least stoichiometric amounts of a strong base like NaOH are used. Increase reaction time or temperature moderately (e.g., reflux) and monitor for completion. |
| Poor Diazotization | The conversion of the amine to the diazonium salt requires a specific, low-temperature range (typically 0-5°C). If the temperature rises, the salt decomposes prematurely. | Use a calibrated temperature probe and a robust cooling system (e.g., jacketed reactor with glycol chiller). Ensure slow, subsurface addition of the nitrite solution to avoid localized heating. |
| Ineffective Reduction/Cyclization | The reduction of the diazonium salt and subsequent cyclization to form the indazole ring is pH and temperature-sensitive. | After diazotization, ensure the reducing agent (e.g., stannous chloride) is added under controlled conditions. The final cyclization step often requires acidic conditions and heating; optimize the acid concentration and temperature based on process development studies. |
| Product Loss During Work-up | Indazole-3-carboxylic acid has pH-dependent solubility. It is soluble in base and will precipitate upon acidification. If the pH is not lowered sufficiently during the isolation step, the product will remain in the aqueous layer. | During the acidic precipitation step, carefully monitor the pH, aiming for a pH of ~2-3 to ensure complete precipitation. Check the aqueous mother liquor by HPLC to quantify any dissolved product. |
Problem 2: Product Fails Purity Specifications (High Impurity Levels)
Q: My final product is off-color (e.g., beige or brown) and HPLC analysis shows several significant impurities.
A: Off-color product often indicates the presence of degradation products or high molecular weight impurities. A systematic approach is needed to identify and eliminate the source.
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Formation of N2-Alkylated Isomer | During alkylation steps (e.g., methylation), the indazole nitrogen atoms (N1 and N2) compete for the alkylating agent. The reaction conditions dictate the regioselectivity.[5] | Employ thermodynamic control to favor the N1 isomer. Using a strong base like an alkali metal alkoxide in a polar solvent can significantly improve selectivity for the desired N1 product.[4][5] High-throughput screening can help rapidly identify optimal conditions.[5] |
| Oxidative Impurities | Aryl hydrazines and some intermediates can be sensitive to air oxidation, leading to colored impurities. | Maintain an inert nitrogen atmosphere throughout the process, especially during transfers and when handling sensitive intermediates.[3] |
| Thermal Degradation | Prolonged exposure to high temperatures, especially during distillation or drying, can cause decarboxylation or other degradation pathways. | Use vacuum distillation to reduce solvent at lower temperatures. For drying, use a vacuum oven set to the lowest effective temperature (e.g., 90°C or lower if possible).[1] |
| Ineffective Crystallization | The chosen solvent system may not be optimal for rejecting specific impurities, leading to their co-precipitation with the product. | Perform solubility studies to identify an ideal crystallization solvent system. Often, a mixed solvent system (e.g., N,N-dimethylacetamide and dichloromethane) or recrystallization from a different solvent can dramatically improve purity.[1] Washing the filtered solid with a well-chosen solvent is also critical.[1] |
Section 3: Key Process Protocols & Methodologies
Protocol 1: Scale-Up Synthesis of Indazole-3-Carboxylic Acid via the Davis-Beirut Pathway
This protocol is adapted from established industrial methods and is intended for kilogram-scale production in a controlled reactor environment.[1]
Safety Warning: This process involves hazardous reagents and potentially unstable intermediates. It must be conducted by trained personnel with appropriate engineering controls (fume hood, jacketed reactor, pressure relief) and personal protective equipment.
Step 1: Isatin Hydrolysis
-
Charge a suitable jacketed reactor with purified water and sodium hydroxide (NaOH) pellets. Stir until fully dissolved and cool the solution to 20-25°C.
-
Slowly add Isatin to the NaOH solution over 1 hour, maintaining the temperature below 40°C.
-
Heat the mixture to reflux and hold for at least 4 hours, monitoring the reaction by HPLC until the isatin is consumed (<1%).
-
Cool the reaction mixture to 0-5°C.
Step 2: Diazotization
-
In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) in purified water.
-
Slowly add concentrated hydrochloric acid (HCl) to the cooled reaction mixture from Step 1, maintaining the temperature below 5°C.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature never exceeds 5°C .
-
Stir the resulting diazonium salt slurry at 0-5°C for 1 hour.
Step 3: Reduction and Cyclization
-
In a different reactor, prepare a solution of stannous chloride (SnCl₂) in concentrated HCl. Cool this solution to 10-15°C.
-
Slowly transfer the diazonium salt slurry from Step 2 into the stannous chloride solution, maintaining the temperature below 20°C. A thick precipitate will form.
-
Once the addition is complete, heat the mixture to 60-70°C and hold for 2 hours to drive the cyclization.
-
Cool the mixture to 20-25°C.
Step 4: Isolation and Purification
-
Filter the solid product and wash the wet cake thoroughly with purified water to remove inorganic salts.
-
Reslurry the wet cake in hot water (80-90°C), stir for 1 hour, then cool and filter again.
-
Dry the product in a vacuum oven at 90°C until constant weight is achieved. The final product should be an off-white to light yellow powder.[1][2]
Section 4: Visualization of Key Processes
General Scale-Up Workflow
The following diagram illustrates the critical stages and decision points in a typical scale-up campaign for Indazole-3-Carboxylic Acid.
Caption: High-level workflow for ICA synthesis scale-up.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical pathway for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Section 5: References
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available from: [Link]
-
Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents (US20110172428A1). Available from:
-
Indazole. Organic Syntheses. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (EP1484321A1). Available from:
-
Synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. Organic Syntheses. Available from: [Link]
-
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents (CN112778203A). Available from:
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available from: [Link]
-
Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (US20040248960A1). Available from:
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Selecting the appropriate base for methylation of indoles and pyrroles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the methylation of indoles and pyrroles. This guide, designed by our team of application scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the nuances of this fundamental organic transformation. We understand that selecting the right base is critical for a successful methylation reaction, and this resource is structured to address the common challenges and questions that arise in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the N-methylation of indoles and pyrroles.
Q1: Why is base selection so critical for the methylation of indoles and pyrroles?
The acidity of the N-H proton in both indoles and pyrroles is relatively weak. The pKa of the indole N-H is approximately 17, while the pKa of the pyrrole N-H is around 17.5.[1][2][3][4] Therefore, a sufficiently strong base is required to deprotonate the nitrogen atom to form the corresponding nucleophilic anion, which then reacts with the methylating agent. The choice of base not only dictates the efficiency of the deprotonation but can also influence the regioselectivity of the methylation (N- vs. C-alkylation) and the potential for side reactions.
Q2: What are the most common bases used for the N-methylation of these heterocycles?
A range of bases can be employed, and the choice depends on the specific substrate, the methylating agent, and the desired reaction conditions. Common bases include:
-
Strong Bases: Sodium hydride (NaH), potassium hydride (KH), and organolithium reagents (e.g., n-butyllithium). These are highly effective for complete deprotonation.
-
Weaker Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used with more reactive methylating agents or under specific conditions, such as with dimethyl carbonate (DMC).[5][6]
-
Hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) can be effective, particularly in polar aprotic solvents like DMSO or under phase-transfer catalysis conditions.[7]
Q3: Can I use the same base for both indoles and pyrroles?
Generally, yes. Given their similar pKa values, the bases that are effective for deprotonating indoles are typically also effective for pyrroles.[1][2] However, the specific reactivity and potential for side reactions might differ between the two heterocycles, necessitating fine-tuning of the reaction conditions.
Q4: What are the main side reactions to be aware of during N-methylation?
The primary side reactions of concern are:
-
C-alkylation: The deprotonated indole or pyrrole anion is an ambident nucleophile, meaning it can react at both the nitrogen and certain carbon atoms. For indole, C3 is the next most acidic position after the N-H proton.[8] For pyrrole, C2 is a potential site for alkylation.
-
Overalkylation: With highly reactive methylating agents, there is a risk of forming quaternary ammonium salts.[9]
-
Reaction with functional groups: If the indole or pyrrole substrate has other sensitive functional groups (e.g., esters, carboxylic acids), these may also react with the base or the methylating agent.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your methylation experiments.
Q: My N-methylation reaction is not going to completion. What should I do?
-
A1: Re-evaluate your base. The base you are using may not be strong enough to fully deprotonate your substrate. Consider switching to a stronger base. For example, if you are using K₂CO₃ with a less reactive methylating agent, switching to NaH or KH could significantly improve the yield. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the indole or pyrrole N-H.
-
A2: Check the quality of your reagents and solvent. Strong bases like NaH and KH are moisture-sensitive. Ensure they are fresh and handled under anhydrous conditions. Your solvent must be dry, as any water will quench the base.
-
A3: Increase the reaction temperature or time. Some methylation reactions, especially those using milder bases and methylating agents like DMC, may require elevated temperatures and longer reaction times to proceed to completion.[5][10]
Q: I am observing significant C-alkylation in my reaction. How can I improve N-selectivity?
-
A1: Change the counter-ion of your base. The nature of the cation can influence the N- versus C-alkylation ratio. More ionic nitrogen-metal bonds (e.g., with K⁺ or Na⁺) tend to favor N-alkylation.[2] In contrast, more covalent bonds (e.g., with Mg²⁺ or Li⁺) can block the nitrogen, leading to increased C-alkylation.[1]
-
A2: Modify your solvent. The choice of solvent can impact the reactivity of the nucleophile. Polar aprotic solvents like DMF or DMSO often favor N-alkylation.
-
A3: Consider a less reactive methylating agent. Highly reactive methylating agents like methyl iodide might be less selective. Using a milder agent like dimethyl carbonate could improve N-selectivity, although it may require harsher reaction conditions.
Q: My starting material is degrading under the reaction conditions. What can I do?
-
A1: Use a milder base and/or lower the reaction temperature. If your substrate is sensitive to strong bases, consider using a weaker base like Cs₂CO₃ or K₂CO₃.[6][11] You can also try running the reaction at a lower temperature, although this may require a longer reaction time.
-
A2: Explore alternative methylation methods. For sensitive substrates, greener and less harsh methods have been developed. For example, using dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be a milder alternative.[12] Phase-transfer catalysis is another gentle method that can be effective.[13][14][15]
Comparative Analysis of Common Bases
The following table provides a comparative overview of commonly used bases for the N-methylation of indoles and pyrroles.
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Highly effective, requires anhydrous conditions, can be pyrophoric. |
| Potassium Hydride (KH) | ~38 | THF, DMF | More reactive than NaH, also requires strict anhydrous handling.[16][17][18] |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes, Diethyl ether | Very strong base, can lead to C-lithiation if N-H is protected.[8] |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetone | Milder base, often used with more reactive methylating agents or at higher temperatures.[10] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Toluene, DMF | Effective mild base, often provides higher yields than K₂CO₃.[6][11] |
| Potassium Hydroxide (KOH) | 15.7 | DMSO, Water (PTC) | Strong base, particularly effective in DMSO.[7] |
Detailed Protocols
Here we provide step-by-step protocols for common N-methylation procedures.
Protocol 1: N-Methylation of Indole using Sodium Hydride and Methyl Iodide
This protocol is a classic and highly effective method for the N-methylation of simple indoles.
Workflow Diagram:
Caption: Workflow for N-methylation of indole using NaH and MeI.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).
-
Dissolve the indole in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium salt of indole may be observed as a precipitate.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-methylindole.
Protocol 2: N-Methylation of Pyrrole using Potassium Carbonate and Dimethyl Carbonate
This protocol utilizes a greener and less toxic methylating agent, dimethyl carbonate (DMC).[5]
Workflow Diagram:
Sources
- 1. indole acidity [quimicaorganica.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Indole [quimicaorganica.org]
- 4. proprep.com [proprep.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Potassium hydride - Wikipedia [en.wikipedia.org]
- 18. Dual Roles for Potassium Hydride in Haloarene Reduction: CSNAr and Single Electron Transfer Reduction via Organic Electron Donors Formed in Benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing formation of carboxylic acid side products in indazole synthesis
Technical Support Center: Indazole Synthesis Troubleshooting
A Senior Application Scientist's Guide to Preventing Carboxylic Acid Side Products
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted side reactions during indazole synthesis. Specifically, we will address the common and often frustrating formation of carboxylic acid byproducts. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues related to the formation of indazole-carboxylic acids during synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My indazole synthesis starting from a methyl-substituted precursor (e.g., o-nitrotoluene or o-toluidine derivative) is yielding the corresponding carboxylic acid. Why is this happening and how can I stop it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of a carboxylic acid from a methyl-substituted aromatic precursor is a classic case of over-oxidation. The benzylic protons of the methyl group are particularly susceptible to abstraction and subsequent oxidation, especially under harsh reaction conditions.
Mechanistic Insight: In many classical indazole syntheses, such as the Jacobson modification, nitrosating agents (e.g., alkyl nitrites, NaNO₂) are used. While the primary goal is the diazotization of an amino group, these reagents or the reaction conditions (e.g., presence of acid, elevated temperatures) can create an environment conducive to radical or oxidative pathways that attack the benzylic methyl group.
Troubleshooting & Prevention:
-
Control Reaction Temperature: Overheating is a primary culprit. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to add the nitrosating agent slowly at a reduced temperature (e.g., 0-5 °C) before allowing the reaction to proceed.
-
Reagent Stoichiometry: Use the minimum effective amount of the nitrosating or oxidizing agent. An excess of these reagents will actively seek out other oxidizable sites on your molecule once the primary reaction is complete.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While the primary reagents are the intended oxidants, atmospheric oxygen can participate in side reactions, particularly at elevated temperatures.
-
Alternative Methods: Consider synthetic routes that do not involve harsh oxidative or nitrosating conditions if your substrate is particularly sensitive. For instance, palladium-catalyzed C-H functionalization routes offer milder alternatives, though they require different starting materials.[1]
Q2: I'm using an o-aminobenzaldehyde derivative for my synthesis, but my final product is contaminated with the indazole-carboxylic acid. How can I avoid this?
A2: Protecting the Aldehyde Functionality
Aldehydes are highly susceptible to oxidation and can be easily converted to carboxylic acids, sometimes by reagents as mild as air, especially under basic conditions. When synthesizing indazoles from aldehyde precursors, such as in reactions with hydrazine, protecting the aldehyde group is a critical and effective strategy.[2]
The Core Problem: The reaction conditions for indazole formation, which can involve heating, basic reagents (like hydrazine itself), or extended reaction times, can be sufficient to facilitate the oxidation of the sensitive aldehyde group.
dot
Caption: Recommended workflow to prevent aldehyde oxidation.
Recommended Preventative Protocol: Acetal Protection The most common and reliable method is to convert the aldehyde into a more stable acetal or ketal, which is robust to the conditions of indazole formation and can be easily removed afterward.
-
Protection Step: Before reacting with hydrazine, treat the o-aminobenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) in a solvent like toluene. Using a Dean-Stark apparatus to remove the water formed during the reaction will drive it to completion.
-
Indazole Formation: Once the aldehyde is protected as a 1,3-dioxolane ring, you can safely proceed with the indazole synthesis (e.g., reaction with hydrazine). The acetal group is stable under these conditions.
-
Deprotection Step: After the indazole ring is successfully formed, the aldehyde can be regenerated by simple acidic hydrolysis (e.g., using dilute HCl or acetic acid in a water/THF mixture).
This three-step sequence—protect, synthesize, deprotect—provides a self-validating system that ensures the integrity of the aldehyde functionality.
Q3: My synthesis involves an oxidative cyclization step (e.g., using H₂O₂). How do I prevent the oxidation of other functional groups on my starting material?
A3: Balancing Reactivity and Selectivity
Oxidative cyclization is a powerful method for forming the N-N bond in indazoles, often starting from precursors like 2-aminomethyl-phenylamines.[3] However, the use of potent oxidants like hydrogen peroxide (H₂O₂) requires careful control to maintain selectivity.
dot
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Fingerprint of Methyl 5-methoxy-1H-indazole-3-carboxylate
For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures with atomic-level precision. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for methyl 5-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry.
In the realm of synthetic chemistry and drug discovery, indazole derivatives are widely recognized for their diverse biological activities. The precise characterization of these molecules is the bedrock upon which their therapeutic potential is explored. This guide will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns, offering a comparative analysis with structurally related analogues to provide a deeper understanding of the substituent effects on the indazole core.
Comparative Spectral Analysis: Unveiling the Structure
While direct experimental data for this compound is not publicly available, we can confidently predict and interpret its NMR spectra by analyzing a closely related analogue: methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate . The substitution at the N1 position with a 4-methoxyphenyl group primarily influences the chemical shifts of the protons and carbons in its immediate vicinity, while the core indazole fingerprint remains largely instructive.
¹H NMR Spectral Data Comparison
The following table compares the experimental ¹H NMR data of methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate with the predicted data for our target molecule, this compound. The predictions are based on established principles of NMR spectroscopy and analysis of similar substituted indazoles.[1]
| Proton Assignment | Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate ¹H NMR (CDCl₃, 500 MHz) δ (ppm), J (Hz)[2] | Predicted this compound ¹H NMR (CDCl₃) δ (ppm), J (Hz) | Rationale for Prediction |
| NH | - | ~10-12 (br s) | The N-H proton of the indazole ring is typically observed as a broad singlet in the downfield region due to hydrogen bonding and exchange. |
| H4 | 7.64 (d, J = 2.4) | ~7.6-7.7 (d, J ≈ 2.5) | The proton at position 4 is a doublet due to coupling with H6, and its chemical shift is influenced by the adjacent nitrogen and the methoxy group. |
| H6 | 7.11 (dd, J = 9.2, 2.4) | ~7.0-7.2 (dd, J ≈ 9.0, 2.5) | This proton shows doublet of doublets splitting due to coupling with H7 and H4. The electron-donating methoxy group at C5 shields this proton. |
| H7 | 7.51 (d, J = 9.2) | ~7.4-7.5 (d, J ≈ 9.0) | The proton at position 7 is a doublet due to coupling with H6. |
| 5-OCH₃ | 3.93 (s) | ~3.9 (s) | The methoxy group protons appear as a sharp singlet in the typical region for aryl methyl ethers. |
| 3-COOCH₃ | 4.05 (s) | ~4.0 (s) | The methyl ester protons also appear as a singlet, slightly downfield due to the electron-withdrawing effect of the carbonyl group. |
¹³C NMR Spectral Data Comparison
Similarly, the ¹³C NMR data provides a carbon fingerprint of the molecule. The table below compares the experimental data of the N-substituted analogue with the predicted chemical shifts for this compound.
| Carbon Assignment | Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)[2] | Predicted this compound ¹³C NMR (CDCl₃) δ (ppm) | Rationale for Prediction |
| C3 | - | ~135-140 | The carbon bearing the carboxylate group is expected to be significantly downfield. |
| C3a | - | ~120-125 | This quaternary carbon is part of the pyrazole ring fusion. |
| C4 | 100.8 | ~100-105 | Shielded by the adjacent methoxy group. |
| C5 | 156.8 | ~155-158 | The carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| C6 | 111.9 | ~110-115 | An aromatic CH carbon. |
| C7 | 120.0 | ~118-122 | An aromatic CH carbon. |
| C7a | - | ~140-145 | The other quaternary carbon at the ring fusion. |
| 5-OCH₃ | 55.8 | ~55-57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| 3-COOCH₃ | 52.0 | ~51-53 | The methyl ester carbon. |
| C=O | 163.4 | ~162-165 | The carbonyl carbon of the ester group. |
Structural Elucidation and Spectral Interpretation
The predicted NMR data provides a clear structural fingerprint of this compound.
¹H NMR Interpretation:
-
Aromatic Region (7.0-7.7 ppm): The three protons on the benzene ring of the indazole core (H4, H6, and H7) will exhibit a characteristic splitting pattern. H4 will be a doublet, coupled to H6. H7 will also be a doublet, coupled to H6. H6 will appear as a doublet of doublets, showing coupling to both H4 and H7. The electron-donating 5-methoxy group will cause a general upfield shift for these protons compared to the unsubstituted indazole.
-
Methoxy and Methyl Ester Protons (3.9-4.0 ppm): The two singlets correspond to the protons of the 5-methoxy group and the methyl ester group. Their distinct chemical shifts allow for unambiguous assignment.
-
NH Proton (10-12 ppm): The labile NH proton of the indazole ring will appear as a broad singlet, often exchangeable with D₂O.
¹³C NMR Interpretation:
-
Aromatic Carbons (100-158 ppm): The chemical shifts of the aromatic carbons are highly dependent on the electronic environment. The carbon bearing the methoxy group (C5) is the most deshielded.
-
Carbonyl Carbon (162-165 ppm): The ester carbonyl carbon appears significantly downfield, as expected.
-
Methoxy and Methyl Ester Carbons (51-57 ppm): These aliphatic carbons are found in their characteristic chemical shift ranges.
Visualizing the Structure and Assignments
The following diagram illustrates the molecular structure of this compound with the predicted proton and carbon assignments.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for compounds like this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 14 ppm is generally adequate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from a closely related analogue and fundamental NMR principles, we have presented a detailed interpretation of the expected spectra. This information is invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous structural confirmation of this and similar indazole derivatives. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, ensuring accuracy and reliability in structural elucidation.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). The Journal of Organic Chemistry, 79(18), 8789–8797. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules, 11(11), 919–936. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Novel Synthesized Indazoles
Introduction
Indazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The precise structural confirmation of newly synthesized indazole derivatives is a non-negotiable checkpoint in the drug discovery and development pipeline. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological activity and safety profiles. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool, providing unparalleled accuracy and sensitivity for the unambiguous characterization of these novel chemical entities.[1][2][3]
This guide offers a comparative analysis of leading HRMS platforms for the analysis of synthesized indazoles. Grounded in experimental data and established best practices, it is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on analytical strategies for the structural elucidation of these critical compounds.
Part 1: Foundational Principles of HRMS in Small Molecule Analysis
A thorough understanding of the fundamental principles of HRMS is paramount for its effective application in the structural characterization of small molecules like indazoles.
1.1. The Importance of Mass Accuracy and Resolution
High-resolution mass spectrometry is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[4]
-
Mass Accuracy: This refers to the closeness of the measured mass to the true, calculated mass. It is typically expressed in parts per million (ppm). Low ppm error provides a high degree of confidence in the elemental formula of a synthesized compound.
-
Resolution: Also known as resolving power, this is the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z. High resolution is critical for separating the target analyte from isobaric interferences—other molecules that have the same nominal mass but different elemental compositions.
The combination of high mass accuracy and high resolution allows for the confident determination of a molecule's elemental composition, a crucial first step in its identification.[5]
1.2. Common Ionization Techniques for Indazole Analysis
The choice of ionization technique is critical for successfully transferring the synthesized indazole from the condensed phase to the gas phase as an ion, with minimal fragmentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds, making it a common choice for many indazole derivatives.[2][6][7] It typically produces protonated molecules [M+H]+ or other adducts with minimal in-source fragmentation.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar indazole analogues, APCI can be a more effective ionization method. It is generally suitable for small molecules with a limited upper mass range.[2]
1.3. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS can provide the elemental formula, tandem mass spectrometry (MS/MS) is employed to piece together the molecule's structure.
-
Collision-Induced Dissociation (CID): CID is a widely used MS/MS technique where selected precursor ions are fragmented by colliding them with an inert gas.[8] This process, also known as collisionally activated dissociation (CAD), imparts internal energy to the ion, causing it to break apart at its weakest bonds.[8]
-
Fragmentation Patterns: The resulting fragment ions create a characteristic "fingerprint" of the molecule. By analyzing these fragmentation patterns, chemists can deduce the connectivity of atoms within the indazole derivative, confirming its structure.[9][10]
Part 2: Comparative Analysis of HRMS Platforms for Indazole Characterization
Several types of high-resolution mass spectrometers are available, each with its own set of strengths and weaknesses. The three most prominent platforms in pharmaceutical analysis are Orbitrap, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[4][11]
2.1. The Contenders: A Technical Overview
-
Orbitrap-based Mass Spectrometry: The Orbitrap mass analyzer traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the m/z of the ion.
-
Time-of-Flight (TOF) Mass Spectrometry: In a TOF analyzer, ions are accelerated by an electric field and their time of flight over a fixed distance is measured. Lighter ions travel faster and reach the detector first.
-
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR operates by trapping ions in a strong magnetic field. The cyclotron frequency of the ions is measured and then converted to m/z using a Fourier transform.
2.2. Head-to-Head Performance Data: Analysis of a Model Indazole Compound (1H-Indazole)
To illustrate the performance differences, let's consider the analysis of a simple model compound, 1H-Indazole (C₇H₆N₂).
Table 1: Mass Accuracy and Resolution Comparison
| Parameter | Orbitrap | Q-TOF | FT-ICR |
| Theoretical m/z ([M+H]⁺) | 119.0604 | 119.0604 | 119.0604 |
| Measured m/z | 119.0603 | 119.0608 | 119.0604 |
| Mass Accuracy (ppm) | < 1 | < 3 | < 0.5 |
| Resolution (FWHM) | > 140,000 | > 40,000 | > 1,000,000 |
Data presented are typical values and may vary depending on the specific instrument and experimental conditions.
2.3. Fragmentation Analysis (MS/MS): Deciphering the Indazole Core
The fragmentation of the indazole ring system often involves characteristic losses. For instance, the protonated 1H-indazole can undergo cleavage of the N-N bond and subsequent rearrangements. The quality of the MS/MS spectrum is crucial for confident structural assignment.
Below is a proposed fragmentation pathway for 1H-Indazole.
Caption: Proposed Fragmentation Pathway of 1H-Indazole.
Part 3: A Validated Experimental Protocol for HRMS Analysis of a Novel Indazole Derivative
This section outlines a self-validating protocol for the structural confirmation of a newly synthesized indazole derivative using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
3.1. Objective: To unequivocally confirm the elemental composition and structure of a novel synthesized indazole derivative.
3.2. Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Synthesized indazole derivative
-
Reference standard (if available)
3.3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized indazole derivative.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3.4. LC-HRMS Instrumentation and Parameters:
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Table 3: High-Resolution Mass Spectrometry (HRMS) Parameters (Example for Orbitrap)
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Scan Range (m/z) | 100 - 1000 |
| Resolution Setting | 70,000 |
| MS/MS Fragmentation | CID |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) |
3.5. Data Acquisition and Processing Workflow:
The following diagram illustrates a typical workflow for HRMS data analysis.
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A Comparative Guide to the Biological Activity of Methyl 5-methoxy-1H-indazole-3-carboxylate and its Analogs
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a core moiety that consistently appears in molecules exhibiting a wide array of biological activities.[1] This guide delves into the nuanced world of methyl 5-methoxy-1H-indazole-3-carboxylate, a key derivative of this versatile heterocycle. We will embark on a comparative analysis of its biological activity alongside its structural analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. Our exploration will be grounded in experimental data, elucidating the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
The rationale for focusing on the 5-methoxy-1H-indazole-3-carboxylate core stems from its presence in numerous compounds investigated for anti-inflammatory, anticancer, and neurological applications.[2][3][4] The methoxy group at the 5-position and the carboxylate at the 3-position are critical functional handles that can be readily modified, allowing for a systematic exploration of how structural changes impact biological outcomes. This guide will dissect these modifications, offering insights into the design of more potent and selective therapeutic agents.
The Indazole Scaffold: A Foundation for Diverse Biological Activity
The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole, a common motif in biologically active natural products and pharmaceuticals. The presence of two nitrogen atoms in the five-membered ring imparts unique electronic properties and hydrogen bonding capabilities, contributing to its ability to interact with a diverse range of biological targets.
Comparative Analysis of Biological Activity: A Multi-Target Perspective
Our comparative analysis will explore the biological activities of this compound analogs across several key therapeutic areas. The data presented is a synthesis of findings from multiple independent studies, providing a broad yet detailed perspective on the SAR of this chemical class.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research.[2] Indazole derivatives have shown significant promise in this arena, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[2][5]
A study investigating indazole and its derivatives in a carrageenan-induced paw edema model in rats demonstrated significant, dose-dependent anti-inflammatory effects.[5] The underlying mechanism was attributed, in part, to the inhibition of COX-2 and pro-inflammatory cytokines.[5] While this study did not specifically test this compound, it provides a strong rationale for exploring its analogs as anti-inflammatory agents. For instance, the introduction of an amino group at the 5-position of the indazole ring has been shown to enhance anti-inflammatory and antioxidant activities.[6]
Table 1: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound ID | R1 (Indazole Ring) | R2 (Position 3) | In-vivo Anti-inflammatory Activity (% inhibition of paw edema at 100 mg/kg) | In-vitro COX-2 Inhibition (IC50, µM) | Key SAR Observations |
| Indazole | H | H | 61.03% | 23.42 | Parent scaffold with moderate activity.[5][6] |
| 5-Aminoindazole | 5-NH2 | H | 83.09% | 12.32 | The amino group at the 5-position significantly enhances both in-vivo and in-vitro activity.[6] |
| 6-Nitroindazole | 6-NO2 | H | Not specified | 18.76 | The nitro group at the 6-position provides moderate COX-2 inhibitory activity.[6] |
Anticancer Activity
The antiproliferative properties of indazole derivatives have been extensively investigated, with several compounds entering clinical trials.[7] Their mechanisms of action are diverse, ranging from kinase inhibition to the induction of apoptosis.
A series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anticancer therapy due to its role in tumor progression.[8] The structure-activity relationship study revealed that substitution with a hydrophobic ring in a deep pocket of the enzyme and the introduction of a hydrophilic group in the solvent-exposed region were critical for potent and selective inhibition.[8]
Another class of indazole-3-carboxamides has been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a key target in oncology.[2] A structure-based design approach led to the discovery of potent inhibitors, with an N-1 substituted three-carbon linker to a heterocyclic moiety proving beneficial for activity.[2]
Table 2: Comparative Anticancer Activity of Indazole-3-Carboxamide Analogs
| Compound ID | N1-Substituent | Amide Substituent | Target | IC50 (nM) | Key SAR Observations |
| 30l | Varied hydrophobic rings | Varied hydrophilic groups | PAK1 | 9.8 | A representative potent and selective PAK1 inhibitor from a fragment-based screening approach.[8] |
| 4 | 3-(piperidine-1-yl)propyl | H | PARP-1 | 36,000 | Introduction of a three-carbon linker with a piperidine moiety at N1 leads to moderate PARP-1 inhibition.[2] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | H | PARP-1 | 6,800 | Replacing the piperidine with a 2,3-dioxoindoline group significantly improves PARP-1 inhibitory activity.[2] |
Modulation of Ion Channels
Calcium release-activated calcium (CRAC) channels are critical for immune cell function, and their aberrant activation contributes to various inflammatory and autoimmune diseases.[9] A structure-activity relationship study of indazole-3-carboxamides identified potent CRAC channel blockers.[9] This study underscored the critical importance of the 3-carboxamide regiochemistry for activity, with the "reversed" amide isomer being inactive.
Table 3: Comparative Activity of Indazole-3-Carboxamide Analogs as CRAC Channel Blockers
| Compound ID | N1-Substituent | Amide Moiety | Calcium Influx IC50 (µM) | Key SAR Observations |
| 12d | 2,4-dichlorobenzyl | -CO-NH-Ar | Sub-µM | The specific 3-carboxamide regiochemistry is crucial for potent inhibition of calcium influx.[9][10] |
| 9c | 2,4-dichlorobenzyl | -NH-CO-Ar (reversed) | > 100 | The reversed amide isomer is inactive, highlighting the importance of the amide bond orientation for activity.[9][10] |
Serotonin Receptor Agonism
The structural similarity of the indazole nucleus to the indole core of serotonin has prompted investigations into the activity of indazole derivatives at serotonin receptors. A study on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) explored their pharmacology at 5-HT2 receptors. The direct 1H-indazole analog of 5-MeO-DMT (compound 6a) displayed activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 4: Comparative Activity of 5-Methoxy-Indazole Analogs at Serotonin Receptors
| Compound ID | Structural Modification from 5-MeO-DMT | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) | Key SAR Observations |
| 5-MeO-DMT | Indole parent compound | - | - | - | Potent canonical agonist for 5-HT2A. |
| 6a | Direct 1H-indazole analog | 203 | 483 | 532 | Less potent than the indole parent across all 5-HT2 subtypes. |
| 11 | 1-Methyl analog of 6a | Markedly less potent than 6a | - | - | N-methylation of the indazole ring reduces potency at 5-HT2A. |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of these indazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
In Vitro Kinase Inhibition Assay (e.g., PAK1)
Kinase inhibition assays are crucial for determining the potency and selectivity of potential kinase inhibitors.[13][14] The ADP-Glo™ Kinase Assay is a commonly used luminescent assay that measures the amount of ADP produced during a kinase reaction.[13]
Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test inhibitor (or DMSO as a control), the kinase (e.g., PAK1), and a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and consume the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Diagram: Kinase Inhibition Assay Workflow
Caption: A schematic representation of a luminescent kinase inhibition assay.
Calcium Influx Assay for CRAC Channel Activity
This assay measures changes in intracellular calcium levels in response to CRAC channel activation and is used to screen for channel modulators.[15][16]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon CRAC channel activation, calcium enters the cell, binds to the dye, and causes an increase in fluorescence intensity, which can be measured over time.
Protocol:
-
Cell Plating: Seed cells that endogenously or recombinantly express CRAC channels (e.g., RBL-2H3 or Jurkat cells) into a 384-well plate and incubate overnight.
-
Dye Loading: Wash the cells and incubate them with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) for 60 minutes at 37°C.
-
Compound Addition: Add the test compounds to the wells and incubate for 10-20 minutes at room temperature.
-
CRAC Channel Activation and Signal Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to add a CRAC channel activator (e.g., thapsigargin, which depletes ER calcium stores) to the wells. Immediately begin measuring the fluorescence intensity kinetically to monitor the calcium influx.
-
Data Analysis: The increase in fluorescence intensity reflects the influx of calcium. Calculate the percent inhibition of the calcium influx by the test compounds and determine their IC50 values.
Diagram: Calcium Influx Signaling Pathway
Caption: The signaling cascade leading to calcium influx via CRAC channels.
Conclusion and Future Directions
The this compound scaffold serves as a highly versatile and promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the profound impact of structural modifications on the biological activity of its analogs, enabling the fine-tuning of potency and selectivity against a range of targets implicated in inflammation, cancer, and neurological disorders.
The structure-activity relationships elucidated herein provide a roadmap for medicinal chemists to design next-generation indazole derivatives with improved pharmacological profiles. Future research should focus on a more integrated approach, systematically evaluating a focused library of 5-methoxy-1H-indazole-3-carboxylate analogs against a panel of diverse biological targets. This will not only expand our understanding of the SAR of this privileged scaffold but also accelerate the discovery of new and effective treatments for a multitude of human diseases.
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For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of psychedelic research, the quest for novel compounds with improved therapeutic profiles is paramount. This guide provides an in-depth technical comparison of indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and related tryptamines, focusing on the strategic application of bioisosterism in drug design. As a Senior Application Scientist, my aim is to synthesize the available experimental data with field-proven insights to offer a comprehensive resource for researchers in this dynamic field.
The Principle of Bioisosterism: Beyond Structural Mimicry
Bioisosterism, the substitution of an atom or group of atoms with another that produces a compound with similar biological activity, is a cornerstone of modern medicinal chemistry. This strategy is not merely about creating structural mimics but about fine-tuning a molecule's physicochemical properties to enhance efficacy, selectivity, metabolic stability, and oral bioavailability, or to reduce toxicity.[1][2] In the context of tryptamines, the indole core is a key pharmacophore, but it is also susceptible to metabolic degradation. The replacement of the indole's nitrogen atom with another nitrogen, forming an indazole ring, represents a classic bioisosteric shift aimed at improving the drug-like properties of these potent serotonergic agonists.[3][4]
This guide will delve into the pharmacological consequences of this isosteric replacement, comparing the indazole analogs to their parent tryptamine compounds, primarily focusing on their interactions with serotonin 2 (5-HT2) receptors, which are the main targets for classic psychedelics.[3][5]
Comparative Pharmacology: Indazole Analogs vs. Parent Tryptamines
The primary rationale for exploring indazole analogs of tryptamines is to modulate their pharmacological profile at key serotonin receptors. The following sections and tables summarize the available in vitro data, primarily focusing on the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes.
Physicochemical Properties
The substitution of the indole nitrogen with a second nitrogen in the five-membered ring of the indazole core can significantly alter the electronic distribution and hydrogen bonding potential of the molecule. This, in turn, can influence plasma clearance, oral bioavailability, and metabolic stability, with indazoles often showing superior properties in these regards.[3][4]
In Vitro 5-HT Receptor Functional Activity
The functional activity of these compounds at serotonin receptors is a critical determinant of their potential therapeutic and psychoactive effects. The following tables present a comparison of the in vitro functional potency (EC50) and efficacy (Emax) of key indazole analogs and their corresponding tryptamine counterparts at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, as determined by calcium mobilization assays.[3]
Table 1: Comparative 5-HT2 Receptor Functional Activity of 5-MeO-DMT and its Indazole Analog
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Reference |
| 5-MeO-DMT | 16 | 100 | 4.8 | 100 | 3.9 | 100 | [3] |
| 6a (Indazole analog of 5-MeO-DMT) | 203 | 70 | 483 | 90 | 532 | 72 | [3] |
Table 2: Comparative 5-HT2 Receptor Functional Activity of Other Tryptamines and Indazole Analogs
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Reference |
| DMT | 45 | 100 | 18 | 100 | 14 | 100 | [3] |
| Bufotenin (5-OH-DMT) | 13 | 100 | 3.2 | 100 | 2.9 | 100 | [3] |
| 16 (Indazole analog of Bufotenin) | 234 | 85 | 186 | 95 | 234 | 88 | [3] |
Analysis of In Vitro Data:
The data reveals that the direct 1H-indazole analog of 5-MeO-DMT (compound 6a) is less potent and has lower efficacy at all three 5-HT2 receptor subtypes compared to its parent compound.[3] This suggests that the indole nitrogen plays a crucial role in the high-affinity binding and activation of these receptors by 5-MeO-DMT. A similar trend is observed with the indazole analog of bufotenin.
A critical observation is the activity at the 5-HT2B receptor. Agonism at this receptor is associated with a risk of cardiotoxicity, a significant concern in drug development.[3] While the indazole analogs show reduced potency at 5-HT2B compared to the parent tryptamines, their activity at this receptor remains a crucial parameter to monitor. Interestingly, some indazole analogs within a broader series have shown a preference for the 5-HT2B receptor, highlighting the need for thorough subtype selectivity profiling.[3]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize these compounds.
In Vitro Assay: 5-HT2A Receptor Competition Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor using the radiolabeled antagonist [3H]ketanserin.
Materials:
-
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin or M100907).
-
Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: On the day of the assay, thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently using a Polytron or similar device.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]ketanserin (at a final concentration close to its Kd, typically 0.5-2 nM), 50 µL of assay buffer, and 150 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of [3H]ketanserin, 50 µL of the non-specific binding control, and 150 µL of the membrane suspension.
-
Competition Binding: 50 µL of [3H]ketanserin, 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using Prism software).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a 5-HT2A competition radioligand binding assay.
In Vitro Assay: Calcium Mobilization Functional Assay
This protocol outlines a functional assay to measure the ability of a compound to act as an agonist at Gq-coupled receptors like the 5-HT2A, 5-HT2B, and 5-HT2C receptors, by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Probenecid: (Optional, to prevent dye leakage from some cell types).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Culture: Plate the cells in black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 24-48 hours).
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add 100 µL of assay buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and, if necessary, probenecid (e.g., 2.5 mM).
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.
-
Compound Preparation: During the incubation, prepare a separate 96-well "compound plate" containing the test compounds at 2x the final desired concentration in assay buffer. Include a positive control (e.g., serotonin) and a vehicle control (assay buffer alone).
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's injector will then add 100 µL of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence for another 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The data will be a time course of fluorescence intensity for each well.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression.
-
Caption: Workflow for a calcium mobilization functional assay.
In Vivo Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Test Compounds: Indazole analogs and parent tryptamines dissolved in a suitable vehicle (e.g., saline or 1% Tween 80 in saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer-based detection system.
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-response curve. A vehicle control group is essential.
-
Observation: Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period, typically 30-60 minutes.
-
Scoring:
-
Manual Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Automated Scoring: Use a magnetometer system with a small magnet implanted on the mouse's head or a video analysis software to automatically detect and quantify head twitches.
-
-
Data Analysis:
-
The total number of head twitches for each mouse during the observation period is the primary endpoint.
-
Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the mean number of head twitches against the log dose of the compound.
-
Note on In Vivo Data for Indazole Analogs: To date, there is a scarcity of published in vivo behavioral data, such as HTR, for the direct indazole analogs of 5-MeO-DMT and related tryptamines. The primary focus of existing research has been on their in vitro pharmacology and pharmacokinetic properties.[3] This represents a critical knowledge gap and a key area for future investigation to fully understand the therapeutic potential and psychoactive properties of this class of compounds.
Signaling Pathways and Molecular Interactions
The activation of 5-HT2A receptors by tryptamines and their indazole analogs initiates a cascade of intracellular signaling events. As Gq/11-coupled receptors, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is the basis of the functional assay described above.
Caption: Simplified 5-HT2A receptor signaling pathway.
In silico docking studies have suggested that the high potency of some substituted indazole analogs may be due to specific interactions within the 5-HT2A orthosteric binding pocket, such as halogen-bonding with key amino acid residues like Phe234.[3] This highlights the potential for rational design to further optimize the affinity and selectivity of these compounds.
Synthesis of Key Compounds
The synthesis of both the parent tryptamines and their indazole isosteres is crucial for their study. The following provides a brief overview of the synthetic approaches.
Synthesis of 5-MeO-DMT
A common route for the synthesis of 5-MeO-DMT is the Speeter-Anthony tryptamine synthesis. This involves the reaction of 5-methoxyindole with oxalyl chloride, followed by reaction with dimethylamine to form the corresponding glyoxylamide. Subsequent reduction of the amide and the indole-3-carbonyl group, typically with lithium aluminum hydride (LAH), yields 5-MeO-DMT.
Synthesis of the Indazole Analog of 5-MeO-DMT (Compound 6a)
The synthesis of the direct 1H-indazole analog of 5-MeO-DMT (compound 6a) has been reported to start from commercially available methyl 5-methoxy-1H-indazole-3-carboxylate.[3] The synthesis involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling with dimethylamine. The resulting amide is then reduced with a reducing agent like lithium aluminum hydride to yield the final product.[3]
Conclusion and Future Directions
The exploration of indazole analogs as isosteres of 5-MeO-DMT and related tryptamines represents a promising avenue in the development of novel serotonergic modulators. The available in vitro data demonstrates that this bioisosteric replacement can significantly alter the pharmacological profile of these compounds, generally leading to a decrease in potency and efficacy at 5-HT2 receptors. While this may seem like a disadvantage, it opens the door to fine-tuning the activity of these molecules to potentially separate therapeutic effects from profound psychoactive experiences.
The major challenge and the most critical next step for this class of compounds is the comprehensive evaluation of their in vivo effects. Head-twitch response studies are essential to determine if these analogs retain psychedelic-like activity. Furthermore, a thorough assessment of their pharmacokinetic profiles, including brain penetration and metabolic stability, will be crucial to ascertain their viability as drug candidates. The potential for improved drug-like properties offered by the indazole core, combined with the rich pharmacology of tryptamines, makes this an exciting and important area for continued research.
References
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Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
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Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. [Link]
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Dimethyltryptamine - Wikipedia. [Link]
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Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. National Institutes of Health. [Link]
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Head-twitch response - Wikipedia. [Link]
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5-MeO-DMT - Wikipedia. [Link]
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Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. National Institutes of Health. [Link]
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Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. National Institutes of Health. [Link]
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Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. Chacruna Institute. [Link]
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5-HT competition for [3H]ketanserin binding to 5-HT2A wild type (WT) and C322K mutant receptors. ResearchGate. [Link]
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Characterization of the head-twitch response induced by hallucinogens in mice: Detection of the behavior based on the dynamics of head movement. ResearchGate. [Link]
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Saturation analysis of [3H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. ResearchGate. [Link]
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Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet. PubMed. [Link]
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A narrative synthesis of research with 5-MeO-DMT. Johns Hopkins University. [Link]
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Incilius alvarius cell-based synthesis of 5-MeO-DMT. bioRxiv. [Link]
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Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. OPEN Foundation. [Link]
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A narrative synthesis of research with 5-MeO-DMT. ResearchGate. [Link]
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Usona Institute Publishes Synthesis and Characterization of cGMP 5-MeO-DMT. Business Wire. [Link]
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Psychedelics and the Human Receptorome. PLOS One. [Link]
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Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing. [Link]
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Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. National Institutes of Health. [Link]
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Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Ghent University Academic Bibliography. [Link]
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Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. ResearchGate. [Link]
- US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
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Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. National Institutes of Health. [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. PubMed. [Link]
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Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]
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Bioisostere - Wikipedia. [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
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A Senior Scientist's Guide to In Silico Docking: Predicting Indazole Ligand Binding to Protein Targets
Introduction
In the landscape of modern, rational drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Among these, molecular docking stands out as a cornerstone technique, providing predictive insights into the interaction between a small molecule (ligand) and its macromolecular target, typically a protein.[1][2] This process is not merely about fitting a key into a lock; it is a sophisticated simulation that estimates the preferred binding orientation, conformation, and the relative affinity of a ligand, thereby enabling the screening of vast virtual libraries and reducing the time and cost associated with experimental high-throughput screening.[1][3]
This guide focuses specifically on the indazole scaffold. Indazoles are recognized in medicinal chemistry as "privileged scaffolds" due to their versatile structure and presence in a wide array of biologically active compounds, including numerous approved drugs and clinical candidates targeting diseases from cancer to inflammation.[4][5][6][7] Their unique aromatic, bicyclic structure allows for diverse chemical modifications, making them ideal candidates for designing potent and selective protein inhibitors.[6][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven comparison of methodologies and best practices for conducting meaningful and reproducible in silico docking studies with indazole-based ligands.
The In Silico Docking Workflow: An Operational Blueprint
At its core, a successful docking campaign is a systematic process. It begins with meticulous preparation of both the protein target and the ligand library and culminates in a rigorous analysis and validation of the computational predictions. Each step is critical for the integrity of the final results.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Indazole-3-Carboxamide
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of indazole-3-carboxamide, a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4] We will move beyond a simple listing of methods to a logical, causality-driven explanation of why certain techniques are chosen and what specific structural information they reveal about this molecule. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in the field.
The Structural Significance of Indazole-3-Carboxamide
Indazole-3-carboxamide consists of a bicyclic indazole core with a carboxamide group at the 3-position. This arrangement of atoms gives rise to a unique electronic and structural profile that can be effectively probed by various spectroscopic methods. Accurate characterization is paramount, as subtle changes in the molecule's structure can significantly impact its biological activity.[4]
A Comparative Workflow for Spectroscopic Analysis
The characterization of a newly synthesized batch of indazole-3-carboxamide typically follows a logical progression, starting with techniques that confirm the presence of key functional groups and moving towards a detailed mapping of the molecular framework.
Caption: Workflow for the spectroscopic characterization of indazole-3-carboxamide.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is the first logical step post-synthesis. It provides a rapid and definitive confirmation of the presence of key functional groups, specifically the N-H and C=O stretches that are characteristic of the carboxamide and the indazole ring. The absence of starting material signals (e.g., a carboxylic acid O-H stretch if synthesized from indazole-3-carboxylic acid) is a crucial indicator of reaction completion.
Expected Spectral Features: The IR spectrum of indazole-3-carboxamide is characterized by several distinct absorption bands. The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. thin film).
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (Amide & Indazole) | Stretching | 3450-3150 (often broad) | Indicates the presence of both the amide and indazole N-H bonds. Broadening is due to hydrogen bonding.[1] |
| C=O (Amide I) | Stretching | ~1650 | A strong, sharp peak characteristic of the carbonyl group in the amide.[1] |
| N-H (Amide II) | Bending | ~1540 | This band, resulting from N-H bending and C-N stretching, is a hallmark of secondary amides.[1] |
| C=C (Aromatic) | Stretching | 1600-1450 | A series of peaks indicating the aromatic nature of the indazole ring system. |
| C-N | Stretching | 1400-1200 | Represents the stretching of the carbon-nitrogen bonds within the molecule. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small, solid sample (a few milligrams) of the dried indazole-3-carboxamide directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of indazole-3-carboxamide, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide a highly accurate mass measurement that corresponds to a unique molecular formula.[5][6] The fragmentation pattern observed in the mass spectrum offers a "blueprint" of the molecule's structure, revealing stable fragments that corroborate the connectivity of the indazole core and the carboxamide substituent.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): For indazole-3-carboxamide (C₈H₇N₃O), the expected exact mass is approximately 161.0589 g/mol .[7][8] In electron ionization (EI), a clear molecular ion peak should be observed at m/z 161.
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI), the base peak is often the protonated molecule at m/z 162.[1]
Key Fragmentation Pathways:
Caption: Common fragmentation pathways for indazole-3-carboxamide in MS.
Comparative Data of Key Fragments:
| m/z Value | Proposed Fragment Identity | Significance |
| 162 | [M+H]⁺ | Confirms the molecular weight of the parent compound.[1] |
| 145 | Indazole acylium cation | A highly characteristic fragment for indazole-3-carboxamides, formed by the loss of the amine group.[9][10] |
| 117 | Indazolyl cation | Results from the cleavage of the entire carboxamide group. |
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of indazole-3-carboxamide (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization). This step ensures that the analyzed compound is pure.
-
-
Mass Spectrometry Analysis (ESI):
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
The mass analyzer (e.g., Orbitrap or TOF) should be calibrated to ensure high mass accuracy.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to indazole-3-carboxamide. Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of different types of carbon atoms. For indazole-3-carboxamide, NMR is crucial for confirming the substitution pattern on the aromatic ring and for characterizing the amide protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.8 | Singlet | 1H | Indazole N-H | The acidic proton of the indazole ring, often broad.[1] |
| ~9.1 | Broad singlet | 1H | Amide N-H | One of the amide protons, often exchanges with solvent.[1] |
| ~8.2 | Doublet | 1H | H-4 | Aromatic proton deshielded by the adjacent nitrogen and the carbonyl group.[1] |
| ~7.6 | Doublet | 1H | H-7 | Aromatic proton in the benzene portion of the ring system.[1] |
| ~7.4 | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7.[1] |
| ~7.2 | Triplet | 1H | H-5 | Aromatic proton coupled to H-4 and H-6.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of indazole-3-carboxamide in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen as it can solubilize the compound well and its residual peak does not overlap with key signals.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
UV-Vis Spectroscopy: Probing the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For indazole-3-carboxamide, the conjugated system of the indazole ring gives rise to characteristic absorption bands in the UV region. While not as structurally detailed as NMR or MS, it is a valuable technique for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the aromatic chromophore.
Expected UV-Vis Spectral Data: The UV spectrum of indazole and its derivatives typically shows multiple absorption bands corresponding to π → π* transitions.
| Wavelength (λmax, nm) | Type of Transition |
| ~250-260 | π → π |
| ~290-300 | π → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of indazole-3-carboxamide in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Record the absorbance spectrum of each dilution from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve of absorbance vs. concentration.
Conclusion
The comprehensive characterization of indazole-3-carboxamide relies on the synergistic use of multiple spectroscopic techniques. IR spectroscopy provides a rapid check for essential functional groups, mass spectrometry confirms the molecular weight and offers structural clues through fragmentation, and UV-Vis spectroscopy verifies the electronic nature of the conjugated system. Ultimately, NMR spectroscopy stands as the cornerstone for definitive structural elucidation, providing a detailed atom-by-atom map of the molecular architecture. By employing this multi-faceted, logical workflow, researchers can confidently verify the identity, purity, and structure of indazole-3-carboxamide, a critical step in the journey of drug discovery and development.
References
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Couch, R. A., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 11(8), 1264-1276. Retrieved from [Link]
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Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 123-130. Retrieved from [Link]
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Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Liu, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences, 24(8), 7515. Retrieved from [Link]
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Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]
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Crescenzo, M., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular N-arylation. Organic & Biomolecular Chemistry, 14(18), 4306-4314. Retrieved from [Link]
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Methoxy-Substituted Heterocycles in Oncology: A Comparative Analysis of Indole and Indazole Derivatives as Anticancer Agents
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, indole and indazole cores have emerged as privileged structures, forming the backbone of numerous compounds with potent anticancer activity. The strategic introduction of methoxy substituents to these bicyclic systems has been shown to significantly modulate their pharmacological properties. This guide provides a comprehensive comparison of the anticancer activities of methoxy-substituted indole and indazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and supporting experimental data for researchers and drug development professionals.
The Significance of Methoxy Substitution in Anticancer Drug Design
The methoxy group (-OCH₃), though simple in structure, exerts a profound influence on the physicochemical and pharmacokinetic properties of a molecule. Its electron-donating nature can alter the electron density of the aromatic ring system, impacting binding interactions with biological targets. Furthermore, the methoxy group can influence metabolic stability, solubility, and membrane permeability, all of which are critical parameters for drug efficacy. In the context of both indole and indazole derivatives, the position and number of methoxy substituents have been demonstrated to be key determinants of their anticancer potency and mechanism of action.
Methoxy-Substituted Indole Derivatives: Potent Modulators of Cellular Proliferation
Methoxy-substituted indole derivatives have been extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against a broad spectrum of cancer cell lines. A significant body of research has focused on their ability to interfere with microtubule dynamics, a critical process in cell division.
One prominent class of methoxy-substituted indoles are the combretastatin analogues, where the indole nucleus serves as a bioisosteric replacement for one of the phenyl rings of combretastatin A-4. These compounds often feature a trimethoxyphenyl moiety, which is crucial for their interaction with the colchicine binding site on β-tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1] The position of the methoxy group on the indole ring itself also plays a critical role. For instance, studies have shown that a methoxy group at the 5-position of the indole ring can significantly enhance antiproliferative activity.[2]
Beyond tubulin inhibition, methoxy-substituted indoles have been shown to modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[3][4] These pathways are central regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. The ability of indole derivatives to target these pathways underscores their potential as multi-targeted anticancer agents.[5][6]
Methoxy-Substituted Indazole Derivatives: A New Wave of Kinase Inhibitors
The indazole scaffold, an isomer of indole, has garnered significant attention in recent years as a core component of numerous targeted anticancer therapies.[7][8] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety and function as potent kinase inhibitors.[9][10] The introduction of methoxy groups to the indazole ring system has been explored as a strategy to enhance their kinase inhibitory activity and broaden their therapeutic window.
Methoxy-substituted indazole derivatives have demonstrated inhibitory activity against a range of protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Aurora kinases.[9][11] Dysregulation of these kinases is a key driver of tumor growth, angiogenesis, and metastasis. For example, the substitution of a methoxy group at the meta position of a phenyl ring attached to the indazole core has been shown to improve FGFR1 inhibitory activity.[9] Furthermore, the presence of a 3,4,5-trimethoxyphenyl substituent on the indazole scaffold has been identified as crucial for potent inhibition of the colchicine binding site of tubulin, mirroring the activity of their indole counterparts.
Comparative Anticancer Activity: A Quantitative Perspective
A direct, head-to-head comparison of the anticancer activity of methoxy-substituted indole and indazole derivatives under identical experimental conditions is not extensively available in the literature. However, by collating data from various studies, a comparative analysis can be constructed. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative methoxy-substituted indole and indazole derivatives against various human cancer cell lines. It is important to note that variations in experimental protocols and cell lines used can influence the reported IC₅₀ values.
Table 1: Anticancer Activity of Methoxy-Substituted Indole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin. | [2] |
| HT-29 (Colon) | 1.69 | [2] | |||
| A-549 (Lung) | 1.69 | [2] | |||
| Chalcone-indole derivative 12 | Chalcone-indole | Various cancer cell lines | 0.22 - 1.80 | - | [1] |
| Quinoline-indole derivative 13 | Quinoline-indole | Various cancer cell lines | 0.002 - 0.011 | Targets colchicine binding site | [1] |
Table 2: Anticancer Activity of Methoxy-Substituted Indazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 4 | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 - 18.6 | Methoxybenzenesulfonamide moiety | [12] |
| A549 (Lung) | 4.21 - 18.6 | [12] | |||
| Compound 2a | (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | MCF-7 (Breast) | 1.15 | 3,5-Dimethoxystyryl at C3 | [13] |
| HCT116 (Colon) | 4.89 | [13] | |||
| Compound 2f | Pyridyl analogue of 2a | 4T1 (Breast) | 0.23 | Improved antiproliferative activity | [13] |
| HepG2 (Liver) | 0.80 | [13] | |||
| MCF-7 (Breast) | 0.34 | [13] | |||
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | High selectivity for cancer cells | [14][15] |
| HEK-293 (Normal) | 33.2 | [14][15] | |||
| Indazole analogue of curcumin 3b | Indazole-curcumin analogue | WiDr (Colon) | - | Contains three methoxy groups | [16] |
From the available data, both classes of compounds exhibit potent anticancer activity, often in the low micromolar to nanomolar range. The specific substitution patterns and the nature of the appended functional groups play a crucial role in determining their potency and cancer cell line selectivity.
Mechanistic Insights: Signaling Pathways and Cellular Fates
The anticancer effects of methoxy-substituted indole and indazole derivatives are mediated through the modulation of various signaling pathways that govern cell proliferation, survival, and death.
Key Signaling Pathways Targeted
Caption: Targeted signaling pathways by methoxy-substituted indole and indazole derivatives.
As illustrated, both classes of compounds converge on inducing cell cycle arrest and apoptosis, albeit often through distinct primary targets. Methoxy-indoles frequently act as microtubule-destabilizing agents or modulate broad signaling cascades like PI3K/Akt, while methoxy-indazoles are often designed as more specific kinase inhibitors targeting receptor tyrosine kinases crucial for tumor angiogenesis and proliferation.
Experimental Protocols for Anticancer Activity Assessment
To ensure the validity and reproducibility of the findings presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., methoxy-substituted indole or indazole derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Perspectives
Both methoxy-substituted indole and indazole derivatives represent highly promising classes of compounds in the development of novel anticancer agents. While they share some mechanistic similarities, such as the induction of apoptosis and cell cycle arrest, they often achieve these effects through distinct molecular targets. Methoxy-substituted indoles have a well-established role as tubulin polymerization inhibitors and modulators of broad signaling pathways, whereas their indazole counterparts are increasingly recognized for their potential as specific kinase inhibitors.
The strategic placement of methoxy groups is a critical determinant of the biological activity for both scaffolds, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective anticancer drugs. Future research should focus on direct comparative studies to better elucidate the relative advantages of each scaffold. Furthermore, the exploration of novel substitution patterns and the development of hybrid molecules incorporating both indole and indazole moieties could lead to the discovery of next-generation anticancer therapeutics with improved efficacy and reduced toxicity.
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A Senior Application Scientist's Guide to Synthesis Validation: Leveraging ¹H NMR, ¹³C NMR, and IR Spectroscopy
<M>
In the landscape of chemical synthesis, particularly within drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth, experience-driven comparison of three cornerstone analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. Our focus extends beyond mere procedural descriptions to elucidate the underlying principles and strategic considerations that empower researchers to select and apply these methods with confidence and precision.
The Imperative of Orthogonal Validation
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR is arguably the most powerful and widely used technique for the structural elucidation of organic molecules.[3] It provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity.[3][4]
Causality Behind Experimental Choices in ¹H NMR
The quality of a ¹H NMR spectrum is directly contingent on meticulous sample preparation and the judicious selection of experimental parameters.
-
Solvent Selection: The choice of a deuterated solvent is critical.[5][6] Deuterated solvents, in which protons are replaced by deuterium, are "invisible" in the ¹H NMR spectrum, thus preventing the solvent signal from overwhelming the analyte signals.[5][6][7][8] The ideal solvent should completely dissolve the analyte and be chemically inert.[6][9] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power.[5][7] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are often employed.[7][10]
-
Concentration: The sample concentration must be sufficient to obtain a good signal-to-noise ratio but not so high as to cause line broadening or other undesirable effects. For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically adequate.[9]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[6] Its 12 equivalent protons give a single, sharp signal that does not overlap with most organic proton signals.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the synthesized compound into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters are often sufficient, but may need to be adjusted based on the sample.
-
Interpreting the Data: The Four Pillars of ¹H NMR Analysis
A systematic approach to interpreting a ¹H NMR spectrum involves analyzing four key features:
-
Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[3][12]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons.[3][4] Electronegative atoms deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[12]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[4][13] This provides the relative ratio of the different types of protons.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is due to spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a useful guide, where a signal is split into n+1 peaks by n equivalent neighboring protons.[13]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[14] Although the ¹³C isotope has a low natural abundance (about 1.1%), modern NMR techniques can readily acquire high-quality spectra.
Key Advantages of ¹³C NMR
-
Wide Chemical Shift Range: The chemical shifts in ¹³C NMR span a much broader range (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap, a common issue in complex molecules.[12][15][16]
-
Direct Observation of Carbonyls and Other Quaternary Carbons: ¹³C NMR allows for the direct detection of carbon atoms that do not have attached protons, such as carbonyl groups and other quaternary carbons, which are invisible in ¹H NMR.[16]
Experimental Protocol and Interpretation
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although higher sample concentrations (5-30 mg) are often required due to the lower sensitivity of the ¹³C nucleus.[9][15]
Standard ¹³C NMR spectra are typically acquired with proton decoupling, which means that each unique carbon atom appears as a single sharp line.[16] The interpretation focuses on the chemical shifts of these signals.
-
sp³ Hybridized Carbons: Generally resonate in the upfield region of the spectrum (0-90 ppm).
-
sp² Hybridized Carbons: Including alkenes and aromatic carbons, appear in the midfield region (100-160 ppm).
-
Carbonyl Carbons: Are the most deshielded and resonate in the downfield region (160-220 ppm).[16]
The electronegativity of attached atoms also significantly influences the chemical shift; carbons bonded to electronegative atoms like oxygen or halogens are shifted downfield.[17][18][19]
IR Spectroscopy: A Rapid Scan for Functional Groups
Infrared (IR) spectroscopy is a fast and straightforward technique that provides information about the functional groups present in a molecule.[20][21][22] It is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, it is absorbed.[23]
The Power of Attenuated Total Reflectance (ATR)
Modern IR spectroscopy is most commonly performed using an Attenuated Total Reflectance (ATR) accessory.[24][25] This technique requires minimal sample preparation; the solid or liquid sample is simply placed in contact with a crystal (often diamond).[24] The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a small distance into the sample, and absorption is measured.[26] This method is non-destructive and highly reproducible.[26][27]
Experimental Protocol: ATR-FTIR
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected. This is subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Analysis: A small amount of the solid or liquid sample is placed on the ATR crystal.
-
Data Collection: The spectrum is recorded.
Interpreting IR Spectra
An IR spectrum is a plot of transmittance versus wavenumber (in cm⁻¹).[28] Absorption bands point downwards. The interpretation involves identifying characteristic absorption bands for different functional groups.[23][28]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol, phenol) | 3200-3600 | Strong, broad |
| O-H (carboxylic acid) | 2500-3300 | Very broad |
| N-H (amine, amide) | 3300-3500 | Medium, can be sharp |
| C-H (sp³) | 2850-3000 | Strong, sharp |
| C-H (sp²) | 3000-3100 | Medium, sharp |
| C≡C (alkyne) | 2100-2260 | Weak to medium, sharp |
| C=O (carbonyl) | 1650-1800 | Strong, sharp |
| C=C (alkene) | 1620-1680 | Medium, sharp |
Data compiled from various sources.[28][29][30]
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | ¹H NMR | ¹³C NMR | IR Spectroscopy |
| Primary Information | Proton framework, connectivity | Carbon backbone | Functional groups |
| Sensitivity | High | Low | Medium |
| Resolution | High | Very High | Low |
| Sample Amount | 1-5 mg | 5-30 mg | <1 mg |
| Analysis Time | Minutes to hours | Minutes to hours | < 5 minutes |
| Key Strength | Detailed structural elucidation | Unambiguous carbon count, observation of quaternary centers | Rapid confirmation of functional groups |
| Limitation | Signal overlap in complex molecules | Low sensitivity, longer acquisition times | Limited information on overall structure and connectivity |
This table provides a general comparison. The optimal analytical strategy often involves a combination of these techniques.[1] For instance, IR can quickly confirm the presence of a carbonyl group, while ¹³C NMR can distinguish between a ketone, aldehyde, or ester, and ¹H NMR can reveal the neighboring protons.[1]
Workflow for Synthesis Validation
The following diagram illustrates a logical workflow for the validation of a synthesized compound using these three spectroscopic techniques.
Caption: A typical workflow for validating a synthesized product.
Conclusion: A Symphony of Spectra
The validation of a chemical synthesis is not a matter of a single, definitive test. Rather, it is a process of building a compelling case through the accumulation of corroborating evidence. ¹H NMR, ¹³C NMR, and IR spectroscopy are powerful, complementary techniques that, when used in concert, provide a comprehensive and trustworthy characterization of a molecule's structure. By understanding the strengths and limitations of each method and by adhering to rigorous experimental protocols, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-methoxy-1H-indazole-3-carboxylate
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of methyl 5-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound commonly used in research and drug development. Adherence to these procedures is critical not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[1] This document is designed for researchers, scientists, and laboratory managers who handle this and structurally similar chemical agents.
Foundational Principle: Hazard-First Assessment
Before any disposal action is taken, a thorough understanding of the compound's inherent risks is paramount. The disposal protocol is a direct extension of the chemical's hazard profile. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, its hazard profile can be reliably extrapolated from data on closely related indazole carboxylate derivatives.
The primary operational risk associated with this compound is its classification as a toxic solid. Improper handling can lead to irritation and harmful exposure. Therefore, it is categorized as a hazardous waste, for which disposal via standard trash or sanitary sewer systems is strictly prohibited.[1][2][3]
Table 1: Representative Hazard Profile for Indazole Carboxylate Derivatives
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a key exposure route. Waste containers must be securely sealed to prevent accidental contact or ingestion. All handling requires appropriate PPE. | [4][5][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or its residues can cause skin irritation. Impervious gloves are mandatory during handling and disposal. | [6][7][8] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The fine, dusty nature of the solid poses a significant risk to the eyes. Chemical safety goggles or a face shield are essential. | [4][6][8] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory system. All transfers and weighing should be conducted in a fume hood or ventilated enclosure. |[6][7] |
Under the U.S. Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it is specifically listed (F, K, P, or U-lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] this compound is not a listed waste. However, based on its known health hazards, it must be managed as a toxic hazardous waste.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is directly informed by the hazards identified above. A multi-layered approach is necessary to create a reliable barrier against chemical exposure during all waste handling procedures.
Table 2: Required PPE for Disposal of this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin irritation and absorption. Gloves must be inspected for integrity before use and removed carefully to avoid contaminating skin.[4] |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against airborne dust particles causing serious eye irritation.[10] |
| Body Protection | Laboratory coat | Provides a barrier against incidental contact with contaminated surfaces. |
| Respiratory Protection | Required when dusts are generated | A NIOSH-approved respirator may be necessary if handling outside of a certified fume hood or ventilated enclosure.[11] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for managing this compound from the point of generation to its final disposal by a certified entity.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[9][12]
-
Action: Designate this compound waste as a solid, non-halogenated organic hazardous waste .
-
Causality: It must be stored separately from acids, bases, and strong oxidizing agents to prevent uncontrolled chemical reactions.[9][12] Combining it with halogenated solvent waste streams can complicate and increase the cost of disposal.
Step 2: Waste Container Selection
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.[1][13]
-
Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly sealing screw-top cap.[12] The original product container is often a suitable choice.
-
Causality: The container must be chemically inert to the waste and robust enough to prevent rupture or leakage.[13] An airtight seal is mandated by the EPA to prevent the release of vapors or dust.[9][13] The container should have sufficient headspace (at least 10%) to allow for expansion.[14]
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a strict regulatory requirement and essential for the safety of all personnel who may handle the container.[9][15]
-
Action: Affix a completed hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
Causality: This information ensures compliance with EPA and Department of Transportation (DOT) regulations and clearly communicates the container's contents and risks to waste handlers and emergency responders.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated SAA.[9][16]
-
Action: Store the labeled, sealed waste container in your laboratory's designated SAA. This area must be under the control of laboratory personnel.
-
Causality: The SAA regulations provide a framework for safely managing small quantities of waste within the lab.[16] Key rules include keeping containers closed at all times except when adding waste and not exceeding 55 gallons of total hazardous waste in the SAA.[15][16]
Step 5: Arranging for Professional Disposal
Final disposal must be conducted by trained professionals through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.
-
Action: Once the container is full or you no longer need to add to it, complete a hazardous waste pickup request form as required by your institution.
-
Causality: This ensures the waste enters the correct disposal stream, where it will be managed and treated in accordance with all federal, state, and local regulations.[7][11]
Decontamination and Empty Container Management
An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.
-
Protocol for Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.[3]
-
Collect Rinseate: Crucially, the solvent used for rinsing (the rinseate) must be collected and disposed of as its own hazardous waste stream (e.g., non-halogenated solvent waste).[3]
-
Deface Label: Completely remove or deface the original chemical label and any hazardous waste markings.[3]
-
Final Disposal: The clean, defaced container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.
-
Disposal Decision Workflow
The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-methoxy-1H-indazole-3-carboxylate
This document provides essential safety and logistical guidance for the handling and disposal of methyl 5-methoxy-1H-indazole-3-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Indazole derivatives, the chemical family of our topic compound, are classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary anticipated risks associated with this compound, based on analogous compounds, include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation or damage.[2][3][4][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][10][11]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][5][9]
The cornerstone of safety is the "hierarchy of controls," which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE) is the final, crucial barrier between you and the chemical.[12] Therefore, all handling of this compound, especially in its solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1][13]
Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE protocol is mandatory. The following table summarizes the required equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Minimum: Single pair of powder-free nitrile or neoprene gloves.[1] High-Risk Tasks: Double-gloving is recommended for tasks with high splash potential or prolonged handling.[14] Gloves must be inspected for tears before use and changed every 30-60 minutes or immediately upon known contact.[12] |
| Eyes | Safety Goggles | Provides essential protection against splashes and airborne particles. Standard safety glasses with side shields are a minimum, but chemical splash goggles are strongly recommended.[1][13][15] |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing during solution transfer or spill cleanup.[1][12][16] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat is required to protect against skin contact. Ensure it is fully buttoned.[1][13] |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. An N95 respirator is the minimum standard for particulates.[1][16] The specific type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide
A methodical approach to handling ensures both safety and experimental reproducibility.
Preparation and Engineering Controls
-
Designate the Workspace: All manipulations of solid this compound must be conducted in a certified chemical fume hood.[1][13]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are present.
-
Verify Emergency Equipment: Confirm that an eyewash station and safety shower are directly accessible and unobstructed.[2][17]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Solid Compound (Weighing & Transfer)
-
Wear all PPE, including respiratory protection if not in a fume hood.
-
To minimize dust formation, handle the container gently. Do not use a brush to transfer the solid; use a spatula.[1]
-
If weighing on an analytical balance outside the hood, use a containment vessel (e.g., a capped vial) to transport the material to and from the balance. Perform the initial transfer and aliquoting inside the hood.
-
After transfer, gently tap the spatula on the inside of the receiving container to dislodge any remaining powder.
Spill Response Protocol
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Assess: If the spill is small, contained within the fume hood, and you are trained for chemical spill cleanup, proceed with caution. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[6]
-
Protect: Don additional PPE as needed, including a respirator and double gloves.
-
Contain & Clean: Carefully sweep up the solid material, avoiding dust generation.[1] Place it into a sealed, clearly labeled container for hazardous waste disposal.[4] Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Managing Chemical and Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
Segregation: Never mix chemical waste streams. Keep organic solvents, halogenated solvents, and solid waste in separate, designated containers.[18]
-
Containerization: All chemical waste must be stored in compatible, leak-proof containers with tightly sealed lids.[18][19] The original chemical container is often the best choice for its waste.[19]
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name of all contents, and the associated hazards.[20]
-
Disposal: Hazardous chemicals must never be poured down the drain.[21] Arrange for waste pickup and disposal through your institution's EHS department or a licensed waste disposal company.[3][20]
Contaminated Waste
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE must be collected in a designated hazardous waste container for disposal.[13] Do not place them in the regular trash.
-
Glassware and Sharps: Contaminated disposable glassware, needles, or syringes must be placed in a properly labeled sharps container.[22]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[19] After rinsing, deface the original label before disposing of the container as regular trash.[19]
By adhering to these protocols, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
